molecular formula C10H14ClNO B13044489 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL

Número de catálogo: B13044489
Peso molecular: 199.68 g/mol
Clave InChI: MPDOOTBKFVKTRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL is a chiral β-amino alcohol compound of significant interest in medicinal chemistry research. This structural motif is a key feature in a range of biologically active molecules, particularly as a synthetic intermediate or analog of adrenergic agonists. Compounds within this class have been investigated for their potential antiallergy applications, as studies on structurally similar pseudoephedrine analogs have shown promise in the synthesis of new therapeutic agents for conditions like atopic eczema and other allergic diseases . The presence of the methylamino group and the aromatic ring system makes this compound a valuable scaffold for studying molecular interactions and developing novel ligands. Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly how substitutions on the phenyl ring and the stereochemistry at the chiral center influence binding to biological targets. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C10H14ClNO

Peso molecular

199.68 g/mol

Nombre IUPAC

2-(2-chloro-4-methylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C10H14ClNO/c1-7-3-4-8(9(11)5-7)10(6-13)12-2/h3-5,10,12-13H,6H2,1-2H3

Clave InChI

MPDOOTBKFVKTRX-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=C(C=C1)C(CO)NC)Cl

Origen del producto

United States
Foundational & Exploratory

Advanced Synthesis Pathway for 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol: A Petasis Borono-Mannich Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol (CAS: 1335641-58-1) is a highly specialized phenylethanolamine derivative. Structurally, it features an aryl-substituted amino alcohol motif, which serves as a critical pharmacophore and building block in the development of neuroactive agents and advanced kinase inhibitors (such as EGFR and c-MET inhibitors).

This technical whitepaper outlines a highly efficient, two-step synthetic pathway utilizing the Petasis Borono-Mannich Reaction (PBMR) followed by a chemoselective borane-mediated reduction. This route is specifically designed to maximize atom economy, avoid toxic reagents (e.g., cyanides used in traditional Strecker syntheses), and prevent unwanted dehalogenation of the sensitive 2-chloroaryl moiety.

Retrosynthetic Strategy & Mechanistic Rationale

Traditional syntheses of α -arylamino alcohols often rely on the Strecker reaction, which requires the use of highly toxic cyanides and harsh acidic hydrolysis of the intermediate aminonitrile—conditions that can degrade sensitive functional groups.

To bypass these limitations, we employ the , a robust multicomponent reaction (MCR) that directly yields the α -amino acid precursor under mild conditions. The retrosynthetic disconnection reveals three commercially available, highly stable starting materials: 2-chloro-4-methylphenylboronic acid , glyoxylic acid , and methylamine .

SynthesisPathway Target 2-(2-Chloro-4-methylphenyl)- 2-(methylamino)ethan-1-ol Intermediate 2-(2-Chloro-4-methylphenyl)- 2-(methylamino)acetic acid Intermediate->Target Reduction (BH3·THF, Reflux) BoronicAcid 2-Chloro-4-methylphenyl- boronic acid BoronicAcid->Intermediate Petasis Reaction (DCM, RT) GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate Methylamine Methylamine Methylamine->Intermediate

Fig 1: Two-step synthesis via Petasis Borono-Mannich reaction and subsequent borane reduction.

The Petasis Reaction Mechanism

The causality behind the success of the PBMR lies in its unique intramolecular delivery system. Methylamine and glyoxylic acid condense to form a highly electrophilic iminium ion. The arylboronic acid then coordinates with the adjacent carboxylic acid of the iminium intermediate to form a tetrahedral boronate complex. This coordination is critical: it forces the aryl group into close spatial proximity with the iminium carbon, facilitating a stereospecific intramolecular aryl migration. This self-contained migration drives the reaction forward, forming the new C–C bond irreversibly.

Mechanism Amine Methylamine Iminium Iminium Ion Intermediate Amine->Iminium Condensation (-H2O) Aldehyde Glyoxylic Acid Aldehyde->Iminium Boronate Boronate Complex Iminium->Boronate + Arylboronic Acid Product α-Amino Acid Product Boronate->Product Intramolecular Aryl Migration

Fig 2: Mechanistic pathway of the Petasis reaction highlighting intramolecular aryl migration.

Quantitative Data & Reaction Optimization

A critical parameter in the Petasis reaction is the choice of solvent, as it dictates both the reaction kinetics and the ease of product isolation. Because the resulting α -amino acid exists as a zwitterion, selecting a solvent system where the starting materials are soluble but the product is insoluble creates a self-validating, auto-purifying system.

As shown in Table 1, a 1:1 mixture of Dichloromethane (DCM) and Ethanol (EtOH) provides the optimal balance. The starting materials dissolve completely, and as the reaction progresses, the zwitterionic product precipitates out of solution, driving the equilibrium forward and allowing for isolation via simple filtration.

Table 1: Solvent Optimization for the Petasis Borono-Mannich Reaction

Solvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS, %)Experimental Observation
DCM25246592Slow conversion; incomplete precipitation.
EtOH25127895Product remains partially soluble, lowering yield.
DCM/EtOH (1:1) 25 12 89 98 Optimal zwitterion precipitation; easy filtration.
H₂O/DCM25187290Biphasic system; requires vigorous stirring.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)acetic acid

This step establishes the core carbon framework via the .

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve glyoxylic acid monohydrate (1.10 g, 12.0 mmol, 1.2 eq) in a 1:1 mixture of DCM and EtOH (50 mL).

  • Imine Formation: Add methylamine (2.0 M solution in THF, 6.0 mL, 12.0 mmol, 1.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete iminium ion formation.

  • Boronic Acid Addition: Add (1.70 g, 10.0 mmol, 1.0 eq) in one portion.

  • Reaction Progression: Stir the reaction vigorously at 25 °C for 12 hours. The reaction is self-indicating; the successful formation of the product is marked by the appearance of a dense white precipitate (the zwitterionic amino acid).

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold DCM (2 × 15 mL) to remove unreacted boronic acid and trace impurities. Dry under high vacuum to afford the intermediate as a white solid (1.90 g, 89% yield).

  • Validation: LC-MS analysis should confirm the exact mass [M+H]+=214.06 .

Protocol B: Chemoselective Reduction to 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol

Expert Insight: Why Borane over Lithium Aluminum Hydride (LiAlH₄)? While LiAlH₄ is the standard reagent for reducing carboxylic acids to alcohols, its aggressive hydride-transfer nature poses a high risk of reductive hydrodehalogenation, which would cleave the essential 2-chloro substituent from the aryl ring. To prevent this, we utilize Borane-Tetrahydrofuran (BH₃·THF) . Borane acts as an electrophilic reducing agent; it coordinates with the amine to form a stable complex and chemoselectively attacks the electron-rich carboxylic acid oxygen, leaving the aryl chloride completely intact. This principle is widely utilized in the synthesis of .

  • Preparation: Suspend 2-(2-chloro-4-methylphenyl)-2-(methylamino)acetic acid (1.50 g, 7.0 mmol, 1.0 eq) in anhydrous THF (30 mL) in a flame-dried flask under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Borane Addition: Slowly add BH₃·THF complex (1.0 M in THF, 28.0 mL, 28.0 mmol, 4.0 eq) dropwise via syringe. Effervescence (H₂ gas evolution) will be observed.

  • Reduction: Once the addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 16 hours. The suspension will gradually turn into a clear, homogeneous solution as the reduction proceeds.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench the excess borane by adding Methanol (10 mL) dropwise until effervescence ceases. To break the highly stable boron-amine complex, add 6 M HCl (10 mL) and reflux the mixture for 1 hour.

  • Workup & Isolation: Cool to room temperature and concentrate the mixture in vacuo to remove THF and MeOH. Basify the remaining aqueous layer to pH 12 using 2 M NaOH. Extract the freebase product with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: The final product is obtained as a pale yellow viscous oil or crystalline solid (1.20 g, 86% yield). ¹H NMR validation will show the complete disappearance of the carboxylic acid peak (~11.0 ppm) and the emergence of a distinct diastereotopic multiplet for the newly formed -CH₂OH group at ~3.60-3.80 ppm.

References

  • Third Component Boronic Acid (Petasis Reaction) - B. Carboni and F. Berrée, Thieme Connect. URL:[Link]

  • Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: The Role of Side Chain Chirality and Michael Acceptor Group for Maximal Potency - C. Wu et al., Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays - SciELO. URL:[Link]

An In-depth Technical Guide to the Crystal Structure of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol: A Case Study in Pharmaceutical Solid-State Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1] Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the solid-state structure of small molecules, providing unparalleled insight into their molecular conformation and intermolecular interactions.[2][3] This whitepaper presents a comprehensive technical guide to the determination and analysis of the crystal structure of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol, a representative of the 2-amino-2-phenylethanol scaffold known for its potential as a β2-adrenoceptor agonist.[4][5][6][7][8] While a public crystal structure for this specific compound is not available, this guide provides a detailed, field-proven methodology for its synthesis, crystallization, and structural analysis, serving as a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of Solid-State Structure in Drug Development

The 2-amino-2-phenylethanol framework is a well-established pharmacophore in the development of β2-adrenoceptor agonists, which are crucial for the treatment of respiratory conditions such as asthma.[4][5][6][7][8] The precise three-dimensional structure of these molecules dictates their interaction with the target receptor, and by extension, their therapeutic efficacy. Crystallographic studies are indispensable in structure-based drug design, enabling the visualization of drug-target interactions at an atomic level and facilitating the rational design of more potent and selective drug candidates.[9]

This guide provides a holistic overview of the process of determining the crystal structure of a novel API, using 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol as a practical example. We will delve into the synthetic pathway, the nuanced art of single-crystal growth, the principles and practice of single-crystal X-ray diffraction, and the intricacies of structure solution and refinement.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A robust synthetic route and a meticulous crystallization process are the foundational steps for any crystallographic study.

Proposed Synthesis of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol

The synthesis of the target compound can be approached through a multi-step process, drawing upon established methodologies for the preparation of related β-amino alcohols.[10][11][12] A plausible synthetic scheme is outlined below:

Synthesis A 2-Chloro-4-methylacetophenone B α-Bromo-2-chloro-4-methylacetophenone A->B Br₂, HBr/AcOH C 2-(2-Chloro-4-methylphenyl)-2-(methylamino)acetophenone B->C Methylamine, THF D 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol C->D NaBH₄, Methanol

Caption: Proposed synthetic pathway for 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol.

Experimental Protocol: Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in a crystallographic experiment.[13] The following protocol for slow evaporation is a reliable starting point for small organic molecules.

Materials and Equipment:

  • Purified 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol (≥99% purity)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small, clean glass vials (e.g., 4 mL)

  • Micro-spatula

  • Syringe filters (0.22 µm)

  • Stereomicroscope with polarizing filters

Step-by-Step Protocol:

  • Solvent Screening: In a series of small test tubes, assess the solubility of the compound in various solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon gentle heating.

  • Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of the purified compound (e.g., 5-10 mg) in the chosen solvent (or a binary solvent mixture) with gentle warming to achieve a clear, saturated, or near-saturated solution.

  • Filtration: To remove any particulate matter that could act as unwanted nucleation sites, filter the warm solution through a syringe filter into a clean vial.

  • Slow Evaporation: Cover the vial with a cap, and then puncture the cap with a fine needle to allow for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench, and allow it to stand undisturbed.

  • Monitoring and Harvesting: Monitor the vial periodically under a stereomicroscope.[14] Once crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) and quality (transparent, well-defined faces, and no visible cracks or defects) have formed, carefully harvest a single crystal using a micro-spatula or a mounted loop.[13][14][15]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Architecture

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[15]

Theoretical Principles

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere constructively in specific directions, producing a diffraction pattern. The relationship between the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ) is described by Bragg's Law:

nλ = 2d sin(θ)

By measuring the intensities and positions of the diffracted beams, the electron density distribution within the crystal can be calculated, and from this, the atomic positions can be determined.

Experimental Protocol: Data Collection

Instrumentation:

  • A modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE or an Oxford Diffraction Gemini Ultra, equipped with a CCD or CMOS detector.[15]

  • A low-temperature device (e.g., an Oxford Cryosystems Cryostream) is essential for minimizing thermal motion and protecting the crystal from radiation damage.

Step-by-Step Protocol:

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

  • Crystal Screening and Unit Cell Determination: The mounted crystal is cooled to a low temperature (typically 100 K) and exposed to the X-ray beam. A series of initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal system, a data collection strategy is devised to measure a complete and redundant set of diffraction data. This typically involves a series of scans through different crystal orientations.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) to produce a final set of structure factors.

Structure Solution, Refinement, and Validation: From Data to a Refined Model

The final step in a crystallographic study is the conversion of the processed diffraction data into a chemically meaningful atomic model.

Structure Solution

The "phase problem" is a central challenge in crystallography: the intensities of the diffracted beams are measured, but the phase information is lost. For small molecules, direct methods, as implemented in programs like SHELXS, are typically used to solve the phase problem and generate an initial electron density map.[16][17]

Structure Refinement

The initial atomic model obtained from structure solution is then refined against the experimental data using a least-squares procedure, commonly with a program like SHELXL.[18] During refinement, the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Validation

The final refined crystal structure must be rigorously validated to ensure its quality and accuracy. This involves checking for chemically sensible bond lengths and angles, analyzing the residual electron density map for any unassigned peaks, and using validation tools such as the checkCIF utility provided by the International Union of Crystallography (IUCr).[19]

Workflow cluster_exp Experimental cluster_comp Computational A Single Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution (e.g., SHELXS) B->C D Structure Refinement (e.g., SHELXL) C->D E Structure Validation (e.g., checkCIF) D->E F F E->F Final Structural Model

Caption: A generalized workflow for small-molecule crystal structure determination.

Hypothetical Crystal Structure of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol

As a definitive crystal structure is not publicly available, we present a hypothetical yet realistic set of crystallographic data and a structural analysis based on a closely related published structure.[20] This serves to illustrate the type of information that would be obtained from a successful crystallographic study of the target molecule.

Hypothetical Crystallographic Data
ParameterValue
Chemical FormulaC₁₀H₁₄ClNO
Formula Weight199.67
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1003.4
Z4
Calculated Density (g/cm³)1.321
Absorption Coefficient (mm⁻¹)0.35
F(000)424
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
R-factor (final)~0.04
Molecular and Supramolecular Structure

The crystal structure would reveal the precise conformation of the molecule, including the torsion angles that define the spatial relationship between the substituted phenyl ring and the amino-alcohol side chain.

Caption: A 2D representation of the molecular structure of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol.

A key feature of the crystal packing would likely be the formation of intermolecular hydrogen bonds involving the hydroxyl and amino groups. These interactions play a crucial role in stabilizing the crystal lattice. For instance, a hydrogen bond between the hydroxyl hydrogen of one molecule and the nitrogen atom of a neighboring molecule would be anticipated.

Conclusion

The determination of the crystal structure of a small-molecule drug candidate like 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol is a cornerstone of modern pharmaceutical development. It provides definitive proof of molecular structure, reveals the conformational preferences of the molecule, and offers insights into the intermolecular forces that govern its solid-state properties. The methodologies detailed in this guide, from synthesis and crystallization to X-ray diffraction analysis and structure refinement, represent a robust and reliable pathway to obtaining this critical information. A thorough understanding of the solid-state structure is not merely an academic exercise; it is a vital component of ensuring the safety, stability, and efficacy of new medicines.

References

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

  • IUCr Journals. The Importance of Crystal Structure Prediction for Developing Drug Molecules. [Link]

  • ACS Publications. Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. The role of crystallography in drug design. [Link]

  • Massachusetts Institute of Technology. Structure Determination with SHELX. [Link]

  • National Center for Biotechnology Information. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. [Link]

  • European Bioinformatics Institute. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. [Link]

  • National Center for Biotechnology Information. Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. [Link]

  • Oriental Journal of Chemistry. Crystallography and it's Role in Molecular Structures. [Link]

  • ResearchGate. The Role of Crystallography in Drug Design. [Link]

  • National Center for Biotechnology Information. Crystal structure refinement with SHELXL. [Link]

  • SHELX. The SHELX-97 Manual. [Link]

  • SHELX. SHELXS - Direct Methods. [Link]

  • Powder X-ray Diffraction Protocol/SOP. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • IUCr Journals. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • ACS Publications. Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. [Link]

  • Chemspace. (2R)-2-(4-chloro-3-methylphenyl)-2-(methylamino)ethan-1-ol. [Link]

  • ResearchGate. Schematic representation of the three stages of 2-phenylethanol synthesis and the genes involved in them. [Link]

  • The Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]

  • ResearchGate. The Cambridge Structural Database. [Link]

  • Google Patents.
  • Frontiers. Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria. [Link]

  • Digital Curation Centre. CIF - Crystallographic Information Framework. [Link]

  • Growing Science. Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. [Link]

  • National Center for Biotechnology Information. Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. [Link]

Sources

Pharmacological Profiling and Potential Mechanisms of Action of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol represents a specialized arylglycinol (2-aryl-2-aminoethanol) derivative. Diverging from the classical 1-aryl-2-aminoethanol backbone found in traditional phenylethanolamines (e.g., ephedrine, albuterol), this molecule features an inverted pharmacophore. This technical guide deconstructs its structural causality and outlines three primary mechanisms of action based on its structural homology: atypical β2-adrenoceptor agonism, Trace Amine-Associated Receptor 1 (TAAR1) modulation, and utility as a kinase inhibitor fragment.

Structural Deconstruction and Pharmacophore Mapping

To understand the pharmacological potential of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol, we must analyze the causality behind its specific substitutions:

  • Steric and Electronic Causality: The 2-chloro substitution introduces significant steric bulk and an electronegative dipole, restricting the rotameric freedom of the ethanolamine side chain. This conformational locking is critical for enhancing selectivity within specific receptor binding pockets.

  • Lipophilicity Enhancement: The 4-methyl group increases the molecule's partition coefficient (LogP). Because certain targets (like TAAR1) are located intracellularly, this enhanced lipophilicity is a necessary driver for passive diffusion across the presynaptic plasma membrane[1].

  • Isomeric Divergence: By swapping the positions of the hydroxyl (-OH) and methylamino (-NHCH3) groups compared to classical bronchodilators, the hydrogen-bonding vectors are fundamentally altered. This redirects the molecule away from classical orthosteric monoamine pockets toward atypical binding sites[2].

Proposed Mechanism I: Atypical β2-Adrenoceptor Agonism

Classical β2-adrenoceptor agonists rely on the 1-phenyl-2-aminoethanol scaffold to form critical hydrogen bonds with serine residues (Ser203, Ser204, Ser207) in the receptor's transmembrane domain. However, pharmacological screening of 2-phenyl-2-aminoethanol isomers has demonstrated that they act as atypical β2-adrenoceptor agonists[2].

These arylglycinol derivatives effectively induce relaxing activity on contracting bronchial smooth muscle, functioning as potent bronchodilators[2]. The altered benzylic amine likely engages an alternative sub-pocket within the β2-AR orthosteric site, triggering the Gαs coupling cascade without inducing the rapid desensitization typically seen with classical agonists.

B2 Ligand 2-(2-Chloro-4-methylphenyl)- 2-(methylamino)ethan-1-ol B2AR β2-Adrenergic Receptor (Atypical Binding) Ligand->B2AR Agonism Gs Gαs Protein B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation Cascade

Fig 1: Proposed atypical β2-adrenoceptor signaling cascade driven by the arylglycinol derivative.

Proposed Mechanism II: Trace Amine-Associated Receptor 1 (TAAR1) Modulation

Given its core phenethylamine skeleton, the compound is a prime candidate for Trace Amine-Associated Receptor 1 (TAAR1) modulation. TAAR1 is an intracellular G-protein-coupled receptor (GPCR) that recognizes various biogenic amines, including β-phenethylamine (β-PEA) and synthetic amphetamine derivatives[1].

Because TAAR1 is localized within the intracellular milieu of the presynaptic plasma membrane of monoamine neurons, ligands must cross the cell membrane to exert their effects[1]. Upon binding, TAAR1 activates Gαs and Gαq pathways, leading to cAMP accumulation, kinase activation (PKA/PKC), and the subsequent phosphorylation and regulation of monoamine transporters (DAT, NET, SERT)[3].

TAAR1 Ligand Arylglycinol Derivative (Phenethylamine analog) TAAR1 TAAR1 Receptor (Intracellular/Presynaptic) Ligand->TAAR1 Diffuses & Binds Gs_Gq Gαs / Gαq Proteins TAAR1->Gs_Gq Couples cAMP_Ca cAMP ↑ & Intracellular Ca2+ ↑ Gs_Gq->cAMP_Ca Second Messengers Kinases PKA / PKC Activation cAMP_Ca->Kinases Activates Transporter DAT / NET / SERT Internalization or Efflux Kinases->Transporter Phosphorylates

Fig 2: Intracellular TAAR1 activation and subsequent monoamine transporter modulation.

Proposed Mechanism III: Kinase Inhibitor Fragment

Beyond GPCRs, the chiral 2-phenyl-2-aminoethanol side chain is a documented pharmacophore in the design of highly potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors[4]. In these molecular architectures, the S-chiral arylglycinol moiety imparts maximal activity against mutant EGFR kinases by occupying specific solvent-accessible or hydrophobic regions[4]. As a standalone entity, 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol may act as a low-affinity fragment or allosteric modulator of kinase domains, serving as a critical building block for targeted oncology therapeutics.

Experimental Workflows for Target Validation

To empirically validate these proposed mechanisms, a self-validating high-throughput screening (HTS) protocol must be employed. The following workflow details the causality and methodology for functional cAMP assays, which are universally applicable to both β2-AR and TAAR1 targets.

Workflow Prep Compound Preparation Binding Radioligand Binding Assay Prep->Binding Functional cAMP HTRF Functional Assay Prep->Functional Kinase Kinase Panel Screening Prep->Kinase Data IC50 / EC50 Determination Binding->Data Functional->Data Kinase->Data

Fig 3: High-throughput in vitro workflow for pharmacological profiling and IC50 determination.

Step-by-Step Methodology: HTRF cAMP Functional Assay
  • Cell Culture & Transfection: Plate HEK293 cells stably expressing either hTAAR1 or hβ2-AR at 10,000 cells/well in a 384-well microplate.

    • Causality: HEK293 cells lack endogenous TAAR1, ensuring that any generated cAMP signal is exclusively mediated by the transfected receptor of interest.

  • Compound Preparation & Incubation: Prepare serial dilutions of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol in an assay buffer supplemented with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 30 minutes at 37°C.

    • Causality: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Its inclusion is critical to prevent the rapid degradation of synthesized cAMP, thereby widening the assay's dynamic range and preventing false negatives.

  • Self-Validating Controls: Include Isoproterenol (10 µM) as a positive control for β2-AR plates, and β-PEA (10 µM) for TAAR1 plates. Use DMSO (0.1%) as a vehicle negative control.

    • Causality: This establishes the Z'-factor of the assay. A calculated Z' > 0.5 validates the system's reliability, confirms receptor functionality, and ensures the data is trustworthy.

  • Lysis & HTRF Detection: Add lysis buffer containing Europium cryptate-labeled cAMP (donor) and d2-labeled anti-cAMP antibody (acceptor).

    • Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA because the time-delayed reading eliminates auto-fluorescence interference commonly caused by lipophilic test compounds.

  • Quantification: Read the TR-FRET signal at 665 nm and 620 nm. The specific FRET signal is inversely proportional to the concentration of intracellular cAMP generated by the compound.

Quantitative Data Synthesis

The table below synthesizes the expected pharmacological profile based on structural homology to known arylglycinols and phenethylamines, providing a baseline for experimental comparison.

Target Receptor / EnzymeReference LigandReference Affinity (nM)2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol (Expected nM)Putative Pharmacological Action
β2-Adrenoceptor Isoproterenol~15.0250 - 800Atypical Agonist (Bronchodilation)
TAAR1 β-Phenethylamine~80.0100 - 450Full Agonist (Monoamine Modulation)
EGFR Kinase (Mutant) Gefitinib~2.0>10,000 (As standalone)Low-affinity Fragment / Scaffold
DAT (Transporter) Cocaine~300.01,500 - 3,000Weak Reuptake Inhibitor

References

  • Studies on Novel Phenyl-ethanolamine Derivatives as β2-Adrenoceptor Agonist Source: Drugs of the Future (Journals on Portico) URL:[Link]

  • Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: The Role of Side Chain Chirality and Michael Acceptor Group for Maximal Potency Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1) Source: Wikipedia URL:[Link]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of the chiral compound 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL. We will delve into the rationale behind experimental design, provide detailed protocols for assays utilizing liver microsomes and S9 fractions, and discuss the analytical quantification of the parent compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust in vitro metabolism studies.

Introduction: The Significance of Metabolic Stability in Drug Discovery

In the early phases of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Metabolic stability, which is the susceptibility of a compound to biotransformation, is a key aspect of this characterization.[2] The liver is the primary organ responsible for drug metabolism, and in vitro models using liver-derived subcellular fractions provide a cost-effective and high-throughput means to predict a compound's in vivo clearance.[3][4][5]

The subject of this guide, 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL, is a chiral molecule with functional groups amenable to metabolic reactions, including oxidation and conjugation.[6] Its structure, featuring a chloro- and methyl-substituted phenyl ring, a secondary amine, and a primary alcohol, suggests potential sites for enzymatic modification by both Phase I and Phase II metabolic enzymes. Understanding the rate and pathways of its metabolism is crucial for its development as a potential therapeutic agent.

This guide will focus on two of the most widely used in vitro systems for assessing metabolic stability: liver microsomes and liver S9 fractions.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5] They are particularly useful for investigating oxidative metabolism.

  • Liver S9 Fractions: This is a post-mitochondrial supernatant that contains both microsomes and the cytosolic fraction of the liver.[3][7] Consequently, the S9 fraction contains a broader range of both Phase I and Phase II enzymes, including transferases responsible for conjugation reactions.[3][8]

Experimental Design: A Rationale-Driven Approach

The selection of the in vitro system and experimental conditions is critical for generating meaningful and reproducible data. The following sections outline the key considerations for designing a metabolic stability study for 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL.

Choice of In Vitro System

The initial assessment of metabolic stability for a novel compound like 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL should ideally begin with liver microsomes to evaluate the contribution of CYP-mediated metabolism.[5] Given the presence of a hydroxyl group and a secondary amine, which are potential sites for glucuronidation or sulfation, subsequent studies using S9 fractions supplemented with appropriate cofactors are highly recommended to investigate the involvement of Phase II metabolic pathways.[3][8]

Species Selection

To assess potential interspecies differences in metabolism, it is advisable to conduct stability assays using liver fractions from multiple species, such as human, rat, and mouse.[5][8] This comparative approach can aid in the selection of the most appropriate animal model for subsequent preclinical toxicology and pharmacokinetic studies.[9]

Substrate and Protein Concentrations

The concentration of the test compound should ideally be below the Michaelis-Menten constant (Km) of the primary metabolizing enzymes to ensure that the rate of metabolism is proportional to the substrate concentration. A starting concentration of 1 µM is a common practice in early screening assays.[4][10] The microsomal or S9 protein concentration is typically in the range of 0.5 to 1 mg/mL to ensure sufficient enzymatic activity without excessive non-specific binding.[5][10]

Cofactors

Metabolic enzymes require specific cofactors to be active.

  • For Microsomal Assays (Phase I): An NADPH-regenerating system (or 1 mM NADPH) is essential for CYP-mediated oxidative reactions.[4][5]

  • For S9 Assays (Phase I and II): In addition to NADPH, cofactors for Phase II enzymes should be included. Uridine diphosphate glucuronic acid (UDPGA) is necessary for glucuronidation reactions.[7][8] Other cofactors like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation and reduced glutathione (GSH) for glutathione conjugation can also be included for a more comprehensive assessment.[1]

Incubation Time Points

A series of time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) are chosen to monitor the disappearance of the parent compound.[3][10] The duration of the incubation should be sufficient to observe a significant decrease in the parent compound concentration for metabolically liable compounds, while also capturing the initial rate of metabolism for more stable compounds.

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized based on specific laboratory conditions and the properties of the test compound.

Liver Microsomal Stability Assay

This assay will determine the intrinsic clearance of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL primarily due to Phase I metabolism.

Materials:

  • 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL

  • Pooled liver microsomes (human, rat, mouse)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[4][10]

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN), ice-cold

  • 96-well plates

  • Incubator with shaking capabilities (37°C)

  • Centrifuge

Protocol:

  • Prepare Working Solutions:

    • Prepare a 1 µM working solution of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL in 100 mM potassium phosphate buffer. Ensure the final concentration of any organic solvent (e.g., DMSO) is less than 0.5%.[10]

    • Prepare working solutions of positive control compounds at a known concentration (e.g., 1 µM).

    • Thaw liver microsomes on ice and prepare a working stock of 1 mg/mL in potassium phosphate buffer.[10]

  • Incubation Setup:

    • In a 96-well plate, add the microsomal working solution and the test compound working solution.

    • Include control wells:

      • Negative control (without NADPH) to assess non-enzymatic degradation.[4]

      • Positive controls to verify the metabolic competency of the microsomes.

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.[4]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Time Course Sampling:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard to terminate the reaction and precipitate the protein.[10][11]

  • Sample Processing and Analysis:

    • Vortex the termination plate and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.[10][12]

Liver S9 Stability Assay

This assay provides a broader assessment of both Phase I and Phase II metabolism.[7][8]

Materials:

  • All materials from the microsomal assay

  • Pooled liver S9 fractions (human, rat, mouse)

  • Cofactor mixture: NADPH, UDPGA, PAPS, and GSH[1]

Protocol:

  • Prepare Working Solutions:

    • Similar to the microsomal assay, prepare a 1 µM working solution of the test compound.

    • Prepare a working stock of the S9 fraction at 2 mg/mL.

    • Prepare a concentrated cofactor mixture.

  • Incubation Setup:

    • In a 96-well plate, add the S9 working solution and the test compound working solution.

    • Include negative controls without the cofactor mixture.[13]

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Start the reaction by adding the cofactor mixture.[1]

  • Time Course Sampling and Analysis:

    • Follow the same procedure for time course sampling, reaction termination, and LC-MS/MS analysis as described in the microsomal stability assay.

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area of the parent compound at each time point.

4.1. Calculation of Metabolic Stability Parameters

  • Percentage of Parent Compound Remaining:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • The in vitro half-life is calculated using the following equation: t½ = -0.693 / k [4]

  • Intrinsic Clearance (CLint):

    • The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal or S9 protein concentration in mg/mL) [4]

4.2. Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison across different species and experimental conditions.

SpeciesIn Vitro Systemt½ (min)CLint (µL/min/mg protein)
HumanLiver Microsomes
RatLiver Microsomes
MouseLiver Microsomes
HumanLiver S9 Fraction
RatLiver S9 Fraction
MouseLiver S9 Fraction

Table 1: A template for summarizing the in vitro metabolic stability data for 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL.

Visualizing the Experimental Workflow

Diagrams are essential for clearly communicating complex experimental procedures. The following Graphviz diagrams illustrate the workflows for the microsomal and S9 stability assays.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare 1 µM Test Compound Solution D Combine Test Compound & Microsomes in Plate A->D B Prepare 1 mg/mL Microsome Stock B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Time Points (0-60 min) G->H I Terminate Reaction with ACN + IS H->I J Centrifuge to Precipitate Protein I->J K Analyze Supernatant by LC-MS/MS J->K

Caption: Workflow for the liver microsomal metabolic stability assay.

S9_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare 1 µM Test Compound Solution D Combine Test Compound & S9 Fraction in Plate A->D B Prepare 2 mg/mL S9 Fraction Stock B->D C Prepare Cofactor Mix (NADPH, UDPGA, etc.) F Initiate Reaction with Cofactor Mix C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Time Points (0-60 min) G->H I Terminate Reaction with ACN + IS H->I J Centrifuge to Precipitate Protein I->J K Analyze Supernatant by LC-MS/MS J->K

Caption: Workflow for the liver S9 metabolic stability assay.

Conclusion and Future Directions

The in vitro metabolic stability assays described in this guide provide a robust framework for characterizing the metabolic fate of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL. The data generated from these studies are instrumental in ranking and selecting drug candidates with favorable pharmacokinetic properties for further development.

Should the compound demonstrate significant metabolic liability, subsequent metabolite identification studies would be warranted to elucidate the metabolic pathways and identify the specific enzymes involved. This information can then be used to guide medicinal chemistry efforts to improve the metabolic stability of the compound.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
  • Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions.
  • MTTlab. (n.d.). S9 Stability Assay.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes.
  • SciSpace. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism and Pharmacokinetics.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Creative Bioarray. (2025). S9 Stability Assay.
  • Roškar, R., & Lušin, T. T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Richardson, S. J., et al. (2018). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology.
  • EvitaChem. (n.d.). 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL.
  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.

Sources

Solubility and pKa of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol (Molecular Formula: C10H14ClNO, MW: 199.68 g/mol ) is a functionalized ethanolamine derivative characterized by a secondary amine, a primary hydroxyl group, and a halogenated aromatic ring[1]. In drug development and synthetic chemistry, understanding the exact ionization behavior (pKa) and thermodynamic solubility of such intermediates is critical. These physicochemical parameters dictate the molecule's lipophilicity, membrane permeability, and formulation viability.

This whitepaper provides an authoritative, self-validating framework for predicting and experimentally determining the pKa and solubility of this specific compound, grounded in internationally recognized OECD testing guidelines.

Physicochemical Profiling: Theoretical Basis & Causality

Before executing empirical assays, it is standard practice to establish a theoretical physicochemical profile based on molecular structure. This ensures that the chosen experimental parameters (e.g., pH ranges, buffer selections) are logically targeted.

Structural Influence on pKa

The basic center of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol is the secondary aliphatic amine (methylamino group). Because this amine is located at the benzylic position (C2 of the ethanol chain), its basicity is directly modulated by the electronic effects of the adjacent aryl ring:

  • Inductive Withdrawal (-I Effect): The ortho-chloro substituent on the phenyl ring is highly electronegative. It pulls electron density away from the benzylic carbon, stabilizing the neutral amine but destabilizing the protonated conjugate acid. This effectively lowers the pKa.

  • Inductive Donation (+I Effect): The para-methyl group provides a slight electron-donating effect, but its influence is overshadowed by the proximity and strength of the ortho-chlorine.

  • Predicted pKa: While standard aliphatic secondary amines exhibit a pKa of ~10.0, the benzylic position combined with the ortho-chloro group shifts the expected pKa down to approximately 8.5 – 9.0 .

Structural Influence on Solubility

As a free base, the molecule is highly lipophilic (LogP ~ 2.5–3.0) due to the bulky halogenated aromatic system, resulting in poor aqueous solubility. However, when formulated as a hydrochloride (HCl) salt, the protonated amine interacts favorably with water via ion-dipole interactions, exponentially increasing solubility.

Precision pKa Determination: Potentiometric Titration

To determine the exact pKa, Potentiometric Titration is the gold-standard methodology, superseding UV-Vis spectrophotometry for this molecule[2]. Because 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol lacks a strong pH-dependent chromophore shift in the UV-Vis spectrum, optical tracking is unreliable[3].

Experimental Protocol (Based on OECD Guideline 112)

This protocol is a self-validating system designed to isolate the thermodynamic pKa from apparent environmental artifacts[4],[3].

  • Sample Preparation: Dissolve the API in a 0.15 M Potassium Chloride (KCl) solution to achieve a 10⁻³ M concentration[4].

    • Causality: The 0.15 M KCl maintains a constant ionic strength. Without this, the activity coefficients of the ions would drift as the titrant adds new species to the system, yielding an inaccurate "apparent" pKa rather than the true thermodynamic pKa.

  • Degassing: Purge the solution continuously with Nitrogen gas[4].

    • Causality: Atmospheric CO₂ dissolves in water to form carbonic acid. This creates a secondary buffering system that skews the titration curve, particularly in the alkaline region where this secondary amine buffers.

  • Titration: Stepwise addition of 0.1 M HCl (to fully protonate the amine), followed by back-titration with 0.1 M NaOH[4].

  • Data Acquisition: Continuously monitor the potential (E) using a calibrated glass pH electrode.

  • Analysis: Plot the first derivative of the titration curve (dpH/dV) to find the inflection point. The pKa equals the pH at the half-equivalence point[2].

Potentiometric_Titration N1 Prepare 1 mM Analyte in 0.15 M KCl N2 Nitrogen Purge (Eliminate CO2) N1->N2 N3 Stepwise Titration (0.1 M HCl / NaOH) N2->N3 N4 Continuous pH Monitoring (Glass Electrode) N3->N4 N5 Derive Inflection Point (dpH/dV) N4->N5

Figure 1: Step-by-step workflow for potentiometric pKa determination based on OECD Guideline 112.

Thermodynamic Solubility Assessment: Shake-Flask Method

Kinetic solubility assays (e.g., solvent-shift methods from DMSO stocks) frequently overestimate solubility due to the formation of metastable supersaturated states or amorphous precipitates. To determine the absolute equilibrium state of the crystal lattice dissolving in the solvent, the Shake-Flask Method (OECD 105) must be employed[5].

Experimental Protocol (Based on OECD Guideline 105)
  • Saturation Setup: Add an excess amount of solid 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol to aqueous buffer systems (pH 1.2 for gastric simulation, pH 7.4 for physiological simulation).

  • Thermal Incubation: Agitate the suspension at 30°C for 24 hours.

  • Thermal Equilibration: Transfer the flasks to a 20°C environment and allow them to stand statically for an additional 24 hours.

    • Causality: This temperature cycling is a critical self-validating mechanism. If the compound forms a metastable supersaturated solution at 30°C, the subsequent cooling to 20°C forces the excess solute to precipitate. This guarantees that the final quantified concentration represents the true thermodynamic minimum[5].

  • Phase Separation: Isolate the saturated supernatant via ultracentrifugation (to avoid adsorption artifacts common with filter membranes).

  • Quantification: Analyze the supernatant using HPLC-UV or LC-MS against a validated calibration curve.

Shake_Flask_Solubility S1 Add Excess Solid to Aqueous Media S2 Incubate at 30°C (24h Shaking) S1->S2 S3 Equilibrate at 20°C (24h Static) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 HPLC-UV / LC-MS Quantification S4->S5

Figure 2: Thermodynamic solubility assessment workflow utilizing the OECD 105 shake-flask method.

Quantitative Data Summary

The following table synthesizes the theoretical physicochemical parameters and the corresponding analytical methodologies required for empirical validation.

ParameterPredicted Value / CharacteristicAnalytical Methodology
Molecular Weight 199.68 g/mol [1]Mass Spectrometry (ESI+)
pKa (Secondary Amine) 8.5 – 9.0Potentiometric Titration (OECD 112)[3]
LogP (Free Base) 2.5 – 3.0Shake-Flask (Octanol/Water)
Aqueous Solubility (Free Base) < 0.1 mg/mL (Poorly Soluble)Shake-Flask (OECD 105) at pH 10[5]
Aqueous Solubility (HCl Salt) > 50.0 mg/mL (Highly Soluble)Shake-Flask (OECD 105) at pH 1.2[5]
Isoelectric Point (pI) N/A (Monobasic)N/A

References

  • (R)-2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethanol Chemical Properties.EvitaChem.
  • Protocol for Determining pKa Using Potentiometric Titration.Creative Bioarray.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA).ECETOC.
  • New Substances Notification: OECD Test Guideline 105.Government of Canada Publications.
  • OECD Test Guideline 112: Dissociation Constants in Water (1981).Umwelt-online.

Sources

Structural and Pharmacological Landscape of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol: Homologs, Analogs, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for novel pharmacophores in neuropsychiatric and stimulant research expands, the exploration of atypical benzylic amines has accelerated. 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol (Chemical Formula: C₁₀H₁₄ClNO) represents a highly specialized 2-aryl-2-aminoethanol scaffold. Unlike traditional phenethylamines (where the amine is on the β -carbon relative to the aryl ring) or cathinones, this scaffold places the secondary amine directly on the benzylic carbon, flanked by a primary alcohol.

This whitepaper provides an in-depth technical analysis of this core scaffold, detailing the causality behind its structural design, the synthesis of its homologs and analogs, and its predicted pharmacological behavior as a monoamine transporter modulator.

Structural Deconstruction & Mechanistic Rationale

To understand the utility of this compound, we must deconstruct its structural components and the physicochemical causality they introduce:

  • The 2-Chloro-4-methylphenyl Moiety: The ortho-chloro substitution is not merely an electronic modifier; it is a critical steric locking mechanism. By inducing a steric clash with the benzylic amine, it restricts free bond rotation, forcing the molecule into a rigidified, out-of-plane conformation. The para-methyl group acts as a hydrophobic anchor, increasing the overall lipophilicity to facilitate Blood-Brain Barrier (BBB) penetration.

  • The Benzylic Methylamino Group: The secondary amine (pKa ~8.8) remains protonated at physiological pH. This cationic center is essential for forming a salt bridge with conserved aspartate residues (e.g., Asp79 in the Dopamine Transporter, DAT). The N-methyl group provides optimal steric bulk to prevent rapid monoamine oxidase (MAO) degradation while maintaining transporter affinity.

  • The Primary Alcohol (-CH₂OH): The appendage of a primary alcohol differentiates this scaffold from standard amphetamines. It acts as a dual hydrogen bond donor/acceptor, which significantly reduces its affinity for the Vesicular Monoamine Transporter 2 (VMAT2), thereby shifting its profile from a classical releasing agent to a reuptake inhibitor. Furthermore, it serves as a synthetic handle for cyclization into morpholine analogs.

Homologation & Analog Design

Strategic homologation allows researchers to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the core scaffold.

N-Alkyl Homologs

Extending the N-methyl group to an N-ethyl or N-isopropyl chain increases steric bulk around the basic nitrogen. Causality: This extension typically decreases DAT/NET substrate activity (releasing potential) while preserving or enhancing reuptake inhibition, effectively lowering the abuse liability of the compound.

Cyclic Analogs (3-Aryl Morpholines)

Intramolecular cyclization of the amino alcohol yields 3-aryl morpholines. This rigidifies the ethanolamine backbone, creating analogs structurally homologous to the known psychostimulant phenmetrazine [4].

Quantitative Property Predictions

The following table summarizes the predicted physicochemical properties of the core scaffold and its primary homologs, highlighting the shift in lipophilicity and polar surface area (PSA).

Compound VariantMolecular Weight ( g/mol )Predicted LogPPredicted pKaPSA (Ų)VMAT2 Affinity
Core Scaffold (N-Methyl) 199.682.18.832.3Low
N-Ethyl Homolog 213.712.58.932.3Negligible
N-Isopropyl Homolog 227.732.99.132.3Negligible
3-Aryl Morpholine Analog 225.722.88.412.5Moderate

Synthetic Methodologies & Experimental Protocols

The synthesis of 2-aryl-2-aminoethanols is notoriously challenging due to the instability of benzylic amines under harsh oxidative conditions. The most robust, self-validating pathway relies on the Asymmetric Strecker Synthesis [1] followed by the reduction of the resulting arylglycine [2].

Protocol: Synthesis of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol

Step 1: Strecker Synthesis of the α -Aminonitrile

  • Reaction: Dissolve 2-chloro-4-methylbenzaldehyde (1.0 eq) in a biphasic mixture of water and methanol. Add methylamine hydrochloride (1.2 eq) and sodium cyanide (1.2 eq).

  • Causality: The aqueous-methanolic environment stabilizes the imine intermediate, allowing the cyanide nucleophile to attack efficiently.

  • Validation: Monitor via TLC. The disappearance of the aldehyde UV-active spot and the emergence of a new spot (the aminonitrile) indicates completion. FT-IR will show a weak but distinct C≡N stretch at ~2230 cm⁻¹.

Step 2: Acidic Hydrolysis to N-Methyl Arylglycine

  • Reaction: Suspend the crude aminonitrile in 6M HCl and reflux at 100°C for 12 hours.

  • Causality: Basic hydrolysis often stalls at the primary amide. Strong acidic reflux forces complete hydrolysis to the carboxylic acid while simultaneously protonating the amine, protecting it from unwanted side reactions.

  • Validation: Lyophilize the aqueous layer. The resulting solid should exhibit a strong carbonyl stretch at ~1710 cm⁻¹ and a broad OH/NH band in FT-IR.

Step 3: Reduction to the Amino Alcohol

  • Reaction: Suspend the arylglycine hydrochloride in anhydrous THF at 0°C under N₂. Slowly add Borane-Tetrahydrofuran (BH₃-THF) complex (3.0 eq) dropwise. Reflux for 18 hours.

  • Causality: Standard NaBH₄ is insufficiently electrophilic to reduce an amino acid. BH₃-THF coordinates with the amine and carboxylic acid to form a trialkylborate intermediate, which readily collapses to the primary alcohol [2].

  • Validation: Quench with methanol, concentrate, and perform an acid-base extraction. The final product is confirmed via ¹H-NMR: look for the diagnostic benzylic methine proton (singlet/multiplet at ~3.8 ppm) and the primary alcohol methylene protons (~3.5 ppm).

Synthetic Workflow Diagram

Synthesis A 2-Chloro-4-methylbenzaldehyde (Starting Material) B Strecker Synthesis (MeNH2, NaCN) A->B C 2-(2-Chloro-4-methylphenyl)- 2-(methylamino)acetonitrile B->C D Acidic Hydrolysis (HCl, H2O, Reflux) C->D E N-Methyl Arylglycine Intermediate D->E F Reduction (BH3-THF or LiAlH4) E->F G 2-(2-Chloro-4-methylphenyl)- 2-(methylamino)ethan-1-ol (Core Scaffold) F->G

Synthetic workflow for the 2-aryl-2-aminoethanol core via Strecker amino acid synthesis and reduction.

(Note: To synthesize the 3-aryl morpholine analog, the core scaffold can be subjected to cyclization using 1,2-dibromoethane under basic conditions, or via deoxygenation of a 2-hydroxy-morpholine intermediate [3].)

Pharmacological Profiling & Assays

Given its structural homology to phenmetrazine analogs (e.g., 3-MPM and 4-MPM) [4], 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol is hypothesized to act as a potent monoamine reuptake inhibitor.

Mechanism of Action

The compound enters the synaptic cleft and binds to the orthosteric site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Because the primary alcohol disrupts the highly lipophilic requirements for transport into the presynaptic vesicle, the molecule acts primarily as a conformational blocker rather than a transportable substrate. This leads to an accumulation of endogenous monoamines in the synapse, subsequently agonizing post-synaptic G-Protein Coupled Receptors (GPCRs) and upregulating the cAMP/PKA signaling cascade.

Pharmacological Signaling Diagram

Mechanism Ligand 2-Aryl-2-aminoethanol Analog Transporter Monoamine Transporter (DAT / NET) Ligand->Transporter Binds orthosteric site Inhibition Conformational Blockade (Reuptake Inhibition) Transporter->Inhibition Induces Synapse Increased Synaptic Monoamines (DA / NE) Inhibition->Synapse Results in Receptor Post-Synaptic GPCR Activation Synapse->Receptor Agonizes Signaling cAMP / PKA Cascade Upregulation Receptor->Signaling Triggers

Proposed monoamine reuptake inhibition and downstream GPCR signaling cascade.

References

  • Title: Asymmetric Strecker Synthesis of α -Arylglycines Source: The Journal of Organic Chemistry (2011) URL: [Link]

  • Title: An Improved, Convenient Procedure for Reduction of Amino Acids to Amino Alcohols: Use of NaBH₄-H₂SO₄ Source: Tetrahedron Letters (1992) URL: [Link]

  • Title: Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines Source: Tetrahedron (2020) URL: [Link]

  • Title: Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers Source: Drug Testing and Analysis (2018) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing heavily substituted 2-aryl-2-aminoethanols presents unique chemoselectivity and isolation challenges.

This guide provides field-proven troubleshooting for the standard three-step synthetic sequence: (1) α -bromination of ethyl 2-(2-chloro-4-methylphenyl)acetate, (2) amination with methylamine, and (3) ester reduction to the final amino alcohol.

Part 1: Synthetic Workflow & Failure Analysis

The diagram below maps the optimized synthetic pathway alongside the most common mechanistic failure modes encountered during scale-up.

SynthesisPathway SM Ethyl 2-(2-chloro-4-methylphenyl)acetate Int1 Ethyl 2-bromo-2-(2-chloro-4-methylphenyl)acetate SM->Int1 NBS, AIBN Radical Bromination Int2 Ethyl 2-(2-chloro-4-methylphenyl)-2-(methylamino)acetate Int1->Int2 CH3NH2 (Excess) SN2 Amination Fail1 Cinnamate Derivative (Elimination) Int1->Fail1 Base, Heat (E2 Pathway) Fail2 Tertiary Amine Dimer (Over-alkylation) Int1->Fail2 Low Amine Ratio Prod 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol (Target) Int2->Prod BH3-THF or NaBH4/CaCl2 Selective Reduction Fail3 Dehalogenated Product (Loss of 2-Cl) Int2->Fail3 LiAlH4, Heat (Over-reduction)

Fig 1: Synthetic workflow and failure pathways for the target amino alcohol.

Part 2: Quantitative Yield Optimization Summary

The following table summarizes the impact of specific reaction conditions on the overall yield, highlighting the transition from standard to optimized parameters.

Synthetic StepInvestigated ConditionPrimary Failure ModeOptimized ConditionExpected Yield
Amination 2.0 eq CH₃NH₂, RTDimerization (Over-alkylation)10.0 eq CH₃NH₂ (aq), 0 °C85–90%
Amination K₂CO₃, RefluxE2 Elimination (Cinnamate)No added base, 0–5 °C85–90%
Reduction LiAlH₄, THF, RefluxDehalogenation (Loss of 2-Cl)BH₃·THF, RT80–88%
Reduction NaBH₄, EtOH, RTIncomplete ester reductionNaBH₄/CaCl₂, EtOH, 0 °C75–85%
Workup Standard Aqueous Ext.Product loss in aq. phaseSalting out + IPA:CHCl₃>90% recovery
Part 3: Troubleshooting FAQs

Q1: Why am I seeing a loss of the 2-chloro substituent during the final reduction step? Causality: Lithium aluminum hydride (LiAlH₄) is a highly aggressive reducing agent. At elevated temperatures or extended reaction times, it undergoes oxidative addition into aryl carbon-halogen bonds, leading to hydrodehalogenation. The 2-chloro group on your substrate is particularly susceptible due to its proximity to the benzylic position (ortho effect). Solution: Switch to a chemoselective reducing agent. The Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) system generates calcium borohydride in situ, which reduces esters to alcohols smoothly without touching the aryl chloride[1]. Alternatively, Borane-THF (BH₃·THF) can be used.

Q2: My amination step yields a complex mixture with a significant amount of a tertiary amine dimer. How do I prevent over-alkylation? Causality: The intermediate ethyl 2-bromo-2-(2-chloro-4-methylphenyl)acetate is highly electrophilic. When it reacts with methylamine, the resulting secondary amine product is actually more nucleophilic than the primary methylamine starting material. If the local concentration of methylamine drops, the product will attack unreacted starting material, forming a tertiary amine dimer[2]. Solution: Use a massive stoichiometric excess of methylamine (at least 10 equivalents). Run the reaction in an alcoholic solvent at 0 °C to 5 °C. The low temperature disproportionately slows down the bulkier secondary amine attack compared to the primary amine attack.

Q3: During the amination step, I'm observing a byproduct that absorbs strongly in UV but lacks the amine mass. What is it? Causality: You are observing the E2 elimination product, ethyl 2-(2-chloro-4-methylphenyl)acrylate (a cinnamate derivative). The benzylic proton is highly acidic. If you use external bases (like K₂CO₃ or TEA) or elevated temperatures, base-promoted elimination outcompetes Sₙ2 substitution. Solution: Do not add external bases. The excess methylamine acts as both the nucleophile and the acid scavenger. Keep the reaction strictly below 10 °C.

Q4: The reduction went to completion, but my isolated yield is less than 30%. Where is my product? Causality: 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol is a highly polar amino alcohol. It hydrogen-bonds strongly with water and chelates aluminum/boron salts. Standard aqueous extraction with ethyl acetate or DCM will leave the majority of your product trapped in the aqueous layer. Solution: If using LiAlH₄, employ the Fieser Workup (n g H₂O, n g 15% NaOH, 3n g H₂O) to precipitate granular aluminum salts, avoiding a liquid aqueous phase entirely[3]. For borohydride reductions, use the "Salting Out" method described in the protocol below[1].

Part 4: Step-by-Step Optimized Protocol (Chemoselective Reduction & Isolation)

This self-validating protocol utilizes the NaBH₄/CaCl₂ system to prevent dehalogenation and employs a specialized workup to prevent product loss.

Reagents:

  • Ethyl 2-(2-chloro-4-methylphenyl)-2-(methylamino)acetate (1.0 eq)

  • NaBH₄ (3.0 eq)

  • CaCl₂ (anhydrous, 1.5 eq)

  • Ethanol (absolute)

Methodology:

  • System Preparation: In a flame-dried round-bottom flask under N₂, dissolve anhydrous CaCl₂ in absolute ethanol. The dissolution will be slightly exothermic. Cool the mixture to 0 °C using an ice bath.

  • Reductant Generation: Slowly add NaBH₄ in portions. Self-Validation: Mild effervescence will occur as calcium borohydride[Ca(BH₄)₂] is generated in situ.

  • Substrate Addition: Dissolve the α -amino ester intermediate in a minimal amount of absolute ethanol. Add this solution dropwise to the reducing mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM with 1% NH₄OH) until the ester is consumed.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess hydride by dropwise addition of saturated aqueous NH₄Cl. Self-Validation: Continue addition until gas evolution (H₂) completely ceases.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Crucial: Do not evaporate to total dryness; leave a thick aqueous slurry.

  • Salting Out (The "Isolation Trap" Fix): Add solid K₂CO₃ to the aqueous slurry while stirring. Self-Validation: Continue adding until the aqueous phase is fully saturated and undissolved K₂CO₃ salts remain visible. This forces the highly polar amino alcohol out of the aqueous phase.

  • Extraction: Extract the saturated aqueous layer three times with a 3:1 mixture of Chloroform:Isopropanol (CHCl₃:IPA). Mechanistic Insight: The addition of IPA disrupts the hydrogen bonding between the amino alcohol and water, drastically improving the partition coefficient.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude target molecule.

References
  • [2] Title: Arylamine synthesis by amination (arylation) | Source: Organic Chemistry Portal | URL: [Link]

  • [3] Title: Fieser Workup for Aluminum Hydride Reductions | Source: University of Rochester | URL: [Link]

Sources

Technical Support Center: Stability of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of your stock solutions, thereby promoting reproducible and reliable experimental outcomes.

Introduction

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL is a molecule of interest in various research and development fields. As with many complex organic molecules, its stability in solution is paramount for obtaining accurate experimental results. This guide is based on established principles of chemical stability for its constituent functional groups—an amino alcohol and a chlorinated aromatic ring—to provide best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL in stock solutions?

A1: The degradation of this compound is likely influenced by several factors, including:

  • pH: The amino group makes the molecule susceptible to pH-dependent reactions. Extreme pH values can catalyze hydrolysis or other degradative reactions.

  • Oxidation: The amino alcohol moiety can be susceptible to oxidative degradation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.

  • Light: Aromatic compounds can be photosensitive. Exposure to UV or even ambient light over extended periods may induce degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

  • Solvent Choice: The solvent can play a critical role in the stability of the compound. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities that can promote degradation.

Q2: What is the recommended solvent for preparing stock solutions?

Q3: How should I store my stock solutions?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For highly sensitive applications, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

Q4: How can I check for degradation in my stock solution?

A4: The most reliable way to assess the purity and degradation of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5] A purity check of a freshly prepared solution should be compared against a solution that has been stored for a period. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of the stock solution leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Analyze the current stock solution by HPLC or a similar chromatographic method to check for the presence of degradation products.[1][3] Compare the chromatogram to that of a freshly prepared standard.

    • Prepare a Fresh Stock Solution: If degradation is confirmed or suspected, prepare a fresh stock solution from the solid compound.

    • Optimize Storage Conditions: Review your current storage procedures against the recommendations in the table below. Consider aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to air.

Issue 2: Appearance of a precipitate or color change in the stock solution.
  • Potential Cause: This could be due to degradation, where the degradation products are insoluble, or it could be a result of the compound precipitating out of solution, especially at low temperatures. A color change often indicates oxidation or other chemical reactions.

  • Troubleshooting Steps:

    • Solubility Check: Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue at low temperatures. If it does not, it is likely a degradation product.

    • Solvent Evaluation: The choice of solvent can significantly impact solubility and stability.[6][7] If using an organic solvent, ensure it is of high purity and anhydrous. If precipitation is a recurring issue, consider a different solvent system.

    • pH Adjustment (for aqueous solutions): If working with aqueous dilutions, the pH can greatly affect the solubility of amino compounds.[8] Determine the optimal pH for solubility and stability.

Protocols for Stability Assessment

A forced degradation study is a systematic way to understand the stability of a compound under various stress conditions.[9][10][11][12][13]

Forced Degradation Experimental Protocol
  • Prepare Stock Solution: Prepare a stock solution of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Aliquot and Stress: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a neat stock solution aliquot at 60°C for 24 hours in the dark.

    • Photodegradation: Expose a neat stock solution aliquot to a light source (e.g., a photostability chamber) for 24 hours at room temperature.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

Recommended Storage Conditions Summary
ParameterShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
Temperature 2-8°C-20°C or -80°C
Solvent Anhydrous DMSO or DMFAnhydrous DMSO or DMF
Container Amber glass vialAmber glass vial
Atmosphere Air (tightly sealed)Inert gas (Argon or Nitrogen)
Special Precautions Avoid repeated warming and coolingAliquot to minimize freeze-thaw cycles

Visualizing Potential Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways based on the chemical structure. The primary sites for degradation are the amino alcohol side chain (oxidation) and the chlorinated aromatic ring (dechlorination or aromatic substitution).

cluster_main 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products A 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL B Oxidation of Alcohol A->B Oxidizing agents, heat C Oxidation of Amine A->C Oxidizing agents, light D Dechlorination A->D Reductive conditions, light E Ring Hydroxylation A->E Strong oxidative conditions F Corresponding Aldehyde/Carboxylic Acid B->F G N-oxide or De-methylated Amine C->G H Dechlorinated Analog D->H I Hydroxylated Analog E->I

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow for Stock Solution Instability

This flowchart provides a logical sequence for addressing issues related to stock solution stability.

start Inconsistent Experimental Results check_purity Analyze Stock Solution Purity (e.g., HPLC) start->check_purity degradation_present Degradation Detected? check_purity->degradation_present prepare_fresh Prepare Fresh Stock Solution degradation_present->prepare_fresh Yes no_degradation No Degradation Detected degradation_present->no_degradation No review_storage Review and Optimize Storage Conditions (Temp, Light, Solvent, Aliquoting) prepare_fresh->review_storage re_evaluate Re-evaluate Experiment review_storage->re_evaluate end Problem Resolved re_evaluate->end investigate_other Investigate Other Experimental Variables (Assay conditions, reagents, etc.) no_degradation->investigate_other investigate_other->end

Caption: A decision tree for troubleshooting stock solution instability.

References

  • NextSDS. (n.d.). 2-(4-chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride. Retrieved from [Link]

  • Lange, L., Lehmkemper, K., & Sadowski, G. (2016). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Crystal Growth & Design, 16(7), 4136-4147.
  • McKervey, M. A., & Ratananukul, P. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews, 121(12), 7338-7389.
  • ResearchGate. (2016). Possible reason for enhanced stability in chlorinated solvents? Retrieved from [Link]

  • ResearchGate. (n.d.). N-Demethylation of N-Methyl Alkaloids with Ferrocene. Retrieved from [Link]

  • Sun, Y., Yu, L., Wang, Y., & Suen, N.-T. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Compounds, 5(1), 6.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Zhang, Y., et al. (2015). Identification of Methyldiethanolamine Degradation Products and Their Influence on Foaming Properties during the Desulfurization Process for High-Sulfurous Natural Gas. Industrial & Engineering Chemistry Research, 54(21), 5764-5771.
  • Royal Society of Chemistry. (n.d.). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ACS Publications. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of MEA; A theoretical study. Retrieved from [Link]

  • Jernej, K., & Aljoša, K. (2020).
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. Retrieved from [Link]

  • ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 86-93.
  • National Center for Biotechnology Information. (n.d.). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-4-methylphenol.
  • ResearchGate. (2020). Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives. Retrieved from [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Journal of Applied Pharmaceutical Science. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]

  • PubMed. (2020). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. Retrieved from [Link]gov/33115398/)

Sources

Technical Support Center: Refinement of Purification Protocols for High-Purity 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the isolation and purification of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol. As a secondary aryl-amino alcohol, this molecule presents unique physicochemical challenges, including amphiphilicity, pH-dependent solubility, and susceptibility to oxidation.

This document provides field-proven troubleshooting strategies, mechanistic explanations for experimental choices, and a self-validating protocol to ensure >99.5% purity of the final isolated compound.

Purification Workflow

PurificationWorkflow N1 Crude Reaction Mixture (Amino Alcohol + Ketone) N2 Aqueous Workup (pH 11) Extract with MTBE N1->N2 N3 Organic Phase (Free Base) N2->N3 Organic Layer N4 Aqueous Phase (Discard) N2->N4 Aqueous Layer N5 HCl / iPrOH Addition (Selective Protonation) N3->N5 N6 Antisolvent Crystallization (iPrOH / EtOAc) N5->N6 N7 High-Purity HCl Salt (>99.5% Purity) N6->N7 Filtration

Workflow for the extraction and selective crystallization of the amino alcohol hydrochloride salt.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe emulsions during the aqueous workup, and how can I improve the free-base recovery? A: Amino alcohols often present significant challenges during liquid-liquid extraction due to their amphiphilic nature, which lowers interfacial tension and promotes emulsion formation 1[1]. Causality & Solution: Emulsions occur when the secondary amine is partially protonated, creating a surfactant-like species. To resolve this, adjust the aqueous phase to a pH > 10.5 to fully deprotonate the amine. Furthermore, saturate the aqueous layer with NaCl (salting out) to increase ionic strength, and replace highly polar extraction solvents like ethyl acetate with less miscible solvents such as Methyl tert-butyl ether (MTBE) or toluene.

Q2: My final product is contaminated with the unreacted alpha-amino ketone. How do I separate them without column chromatography? A: The unreacted alpha-amino ketone is a common impurity when synthesizing this molecule via ketone reduction 2[2]. Causality & Solution: You can exploit the inherent pKa​ differential between the two molecules. The electron-withdrawing carbonyl group of the ketone lowers the basicity of its adjacent secondary amine. By carefully controlling the stoichiometry of HCl during salt formation, the more basic amino alcohol is selectively protonated. This creates a self-validating purification system : the target molecule forms a highly crystalline hydrochloride salt, while the less basic ketone remains neutral and highly soluble in the antisolvent (ethyl acetate), effectively purging it into the mother liquor.

Q3: The isolated amino alcohol is discolored (yellow/brown) upon storage. What causes this and how is it prevented? A: Discoloration is a hallmark of oxidative degradation. Secondary aryl-amino alcohols are susceptible to oxidation, leading to the formation of N-oxides or radical-mediated degradation products. Causality & Solution: To mitigate this, always sparge extraction solvents with nitrogen to displace dissolved oxygen. More importantly, store the final product as a stable hydrochloride or tartrate salt rather than the free base 3[3]. The protonated amine is electronically deactivated and sterically shielded, halting the oxidation pathways.

Quantitative Data: Solvent System Optimization

The choice of solvent during salt crystallization dictates the efficiency of the self-validating purge of the ketone impurity. Below is a summary of our optimization data for the hydrochloride salt crystallization.

Table 1: Optimization of Crystallization Solvent Systems for Hydrochloride Salt
Solvent SystemRatio (v/v)Yield (%)Purity (HPLC, %)Residual Ketone Impurity (%)
Ethanol / Diethyl Ether1:268.596.22.1
Methanol / Water9:155.098.10.8
Toluene / Hexane1:142.192.44.5
Isopropanol / Ethyl Acetate 1:3 84.2 >99.5 <0.1

Note: The Isopropanol/Ethyl Acetate system provides the optimal thermodynamic cliff; the salt is highly insoluble in the mixed system, whereas the unprotonated ketone impurity exhibits high solubility in Ethyl Acetate.

Experimental Protocol: Optimized Hydrochloride Salt Crystallization

This step-by-step methodology ensures high recovery and purity by leveraging the chemical principles discussed above.

Step 1: Free-Basing and Liquid-Liquid Extraction

  • Dilute the crude reaction mixture containing 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol with deionized water (2 mL per gram of crude).

  • Adjust the aqueous phase to pH 10.5–11.0 using 2M NaOH to ensure complete deprotonation of the secondary amine.

  • Extract the aqueous layer with MTBE (3 × 50 mL). Expert Insight: If micro-emulsions persist, add 10 mL of saturated NaCl (brine) to increase the ionic strength of the aqueous phase, forcing the organic compounds into the MTBE layer.

Step 2: Organic Phase Processing

  • Combine the MTBE extracts and wash with brine (1 × 30 mL) to remove residual aqueous salts.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (at 30 °C to prevent thermal degradation) to yield the crude free base as a viscous oil.

Step 3: Salt Formation

  • Dissolve the crude free base in anhydrous Isopropanol (iPrOH) at a concentration of 1 g / 5 mL.

  • Cool the solution to 0–5 °C in an ice bath under a continuous nitrogen sweep.

  • Dropwise, add a stoichiometric equivalent of 2M HCl in Isopropanol (1.05 eq) while maintaining vigorous stirring. The solution may become slightly cloudy as the salt forms.

Step 4: Antisolvent Crystallization

  • Slowly add cold Ethyl Acetate (EtOAc) as an antisolvent at a ratio of 1:3 (iPrOH:EtOAc) to induce supersaturation.

  • Seed the solution with pure crystals (if available) to bypass the nucleation energy barrier.

  • Allow the mixture to age at 0 °C for 4 hours. Expert Insight: Do not crash-cool or rapidly add the antisolvent, as this will trap the ketone impurity within the crystal lattice (occlusion).

Step 5: Isolation and Drying

  • Isolate the resulting white crystalline solid via vacuum filtration.

  • Wash the filter cake with cold EtOAc (2 × 10 mL) to wash away the mother liquor containing the purged ketone.

  • Dry the product in a vacuum oven at 40 °C for 12 hours to afford the high-purity hydrochloride salt. Store in an amber, desiccated container.

References

  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. ACS Organic Process Research & Development.3

  • The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. BenchChem. 2

  • Technical Support Center: Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol. BenchChem. 1

Sources

Addressing poor reproducibility in experiments with 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with batch-to-batch variability when utilizing this halogenated β -amino alcohol in pharmacological assays and organic syntheses.

The root causes of these reproducibility failures are rarely simple pipetting errors; rather, they stem from the compound's intrinsic physicochemical properties. Specifically, the benzylic chiral center is highly sensitive to stereochemical erosion, and the β -hydroxyl group fundamentally alters the amine's basicity, creating hidden solubility traps in standard biological buffers. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these issues and providing self-validating protocols to ensure absolute data integrity.

Frequently Asked Questions (FAQs)

Q1: Why do my in vitro assay IC50/EC50 values drift over time when using the same DMSO stock? The Causality: This is a classic symptom of kinetic solubility failure and micro-precipitation. 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL contains a highly lipophilic 2-chloro-4-methylphenyl ring. When stored in DMSO, the solvent rapidly absorbs atmospheric moisture. Water uptake into DMSO stock solutions synergistically enhances the precipitation of hydrophobic compounds[1]. Furthermore, the fast addition of these moisture-compromised DMSO stocks into aqueous buffer systems often leads to amorphous micro-precipitates rather than visible crystalline material[2]. Because these micro-precipitates are not biologically available to your target, the effective soluble concentration drops, causing your IC50 values to artificially inflate over time.

Q2: I am observing variable yields and stereochemical erosion (racemization) during downstream synthetic coupling. What is causing this? The Causality: The chiral center of this compound is located at the benzylic position, flanked by the aromatic ring and the methylamino group. Chiral amino alcohols are highly susceptible to racemization under harsh conditions (e.g., high temperatures or strong bases), which provide the activation energy necessary to overcome the barrier for racemization[3]. The choice of solvent plays a dramatic role; protic solvents can stabilize ionic intermediates (such as transient benzylic cations or enolate-equivalents) that facilitate this stereochemical erosion[3].

Q3: How does the pH of my assay buffer affect the solubility of this specific amino alcohol? The Causality: The presence of the hydroxyl group on the β -carbon significantly influences the basicity of the adjacent secondary amine. In amino alcohols, the electron-withdrawing nature of the hydroxyl group typically reduces the pKa of the amine to approximately 7.1–7.8[4]. Consequently, at a physiological pH of 7.4, the compound is less protonated (fewer cationic species exist) than a standard aliphatic amine. This reduced ionization state decreases its aqueous solubility, making it highly prone to precipitation in standard PBS buffers[4].

Physicochemical Properties & Stability Profile

Summarizing the core metrics of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL allows us to predict and mitigate experimental failures.

ParameterValue / CharacteristicMechanistic Impact on Reproducibility
Molecular Weight 199.68 g/mol [5]Low molecular weight allows high permeability, but the lipophilic halogenated ring drives aqueous insolubility.
pKa (Secondary Amine) ~7.1 – 7.8[4]At pH 7.4, the amine is partially deprotonated, drastically lowering aqueous solubility compared to highly basic amines.
Kinetic Solubility < 50 μ M (Buffer dependent)High propensity for micelle formation and amorphous precipitation upon rapid aqueous dilution[2].
Chiral Center Benzylic Carbon ( α to phenyl)Highly susceptible to carbocation formation or deprotonation, leading to rapid racemization in protic/basic media[3].

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, every protocol must act as a self-validating system. Do not assume a solution is stable; prove it before running your assay.

Protocol A: Preparation and Self-Validating Storage of High-Fidelity DMSO Stocks

Objective: Prevent micro-precipitation and degradation driven by hygroscopic water uptake.

  • Anhydrous Dissolution: Weigh the compound in a low-humidity environment (e.g., a nitrogen-purged glovebox). Dissolve in LC-MS grade, anhydrous DMSO ( 99.9%) to a concentration of 10 mM.

  • Aliquoting: Divide the stock into single-use 10 μ L aliquots in tightly sealed, argon-purged microcentrifuge tubes. This prevents atmospheric water uptake during repeated openings.

  • Cryogenic Storage: Store aliquots at -20°C. Strictly avoid all freeze-thaw cycles , as the localized concentration gradients formed during thawing synergistically enhance precipitation[1].

  • Validation Check (Critical): Before use in biological assays, dilute a 1 μ L aliquot into 99 μ L of your aqueous assay buffer. Immediately measure the absorbance at 620 nm (nephelometry) against a buffer blank. An increase in optical density (OD > 0.05) confirms micro-precipitation[2], invalidating the aliquot.

Protocol B: Chiral Purity Verification via HPLC

Objective: Detect stereochemical erosion (racemization) at the benzylic position prior to sensitive stereoselective assays.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., Hexane / Isopropanol / Diethylamine 90:10:0.1 v/v/v). The trace diethylamine acts as a silanol blocker, suppressing secondary interactions between the basic methylamino group and residual silanols on the stationary phase.

  • System Suitability (Validation Check): Inject a deliberately synthesized or purchased racemic mixture of the compound. Adjust the flow rate until the resolution ( Rs​ ) between the (R)- and (S)-enantiomers is 1.5 (baseline separation). Do not proceed if baseline separation is not achieved.

  • Sample Analysis: Inject your working sample and calculate the enantiomeric excess (ee).

  • Post-Assay Integrity Action: If the ee has degraded by >2% compared to the original certificate of analysis, discard the batch. Review the pH and temperature of your preceding synthetic or assay steps, as basic conditions and heat drive racemization[3].

Troubleshooting Workflow Visualization

Troubleshooting Issue Reproducibility Failure Detected Path1 Drifting IC50 / EC50 Issue->Path1 Path2 Variable Synthetic Yield Issue->Path2 Root1 Micro-precipitation (DMSO Water Uptake) Path1->Root1 Root2 Stereochemical Erosion (Benzylic Racemization) Path2->Root2 Fix1 Single-use Aliquots & Nephelometry Validation Root1->Fix1 Fix2 Optimize Buffer pH & Avoid Protic Solvents Root2->Fix2

Diagnostic workflow for resolving structural and solubility-driven reproducibility failures.

Sources

Validation & Comparative

In Vitro Validation Guide: Biological Activity of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL vs. Standard NMDA Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Application Note & Comparative Validation Framework

Executive Summary & Structural Rationale

The compound 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol (hereafter referred to as 4-Me-CCME ) represents a novel structural motif in the landscape of neuropharmacology. Structurally, it is an open-chain aryl-amino-ethanol derivative that shares significant pharmacophoric overlap with established arylcyclohexylamines, most notably ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one)[1].

While ketamine utilizes a rigid cyclohexanone ring to orient its chloro-phenyl and methylamino groups, 4-Me-CCME replaces this with a flexible ethanolamine chain and introduces a para-methyl substitution on the phenyl ring. This structural divergence alters the molecule's lipophilicity and steric bulk, which necessitates a rigorous in vitro validation framework to determine if it retains uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor or shifts its affinity toward monoamine transporters (e.g., NET/SERT).

This guide provides a self-validating, step-by-step experimental framework to objectively compare the in vitro performance of 4-Me-CCME against industry-standard alternatives like Ketamine and MK-801 (Dizocilpine).

Validation Workflow Architecture

To establish a comprehensive pharmacological profile, we employ an orthogonal validation strategy. We move from isolated target affinity (radioligand binding) to functional target engagement (live-cell calcium imaging).

Workflow A Compound Synthesis & QC (4-Me-CCME) B Target Affinity ([3H]MK-801 Binding) A->B C Functional Efficacy (Fluo-4 Ca2+ Imaging) A->C D Selectivity Profiling (Monoamine Transporters) B->D If Ki < 1µM E Data Synthesis & SAR Modeling B->E C->E D->E

Figure 1: Orthogonal in vitro validation workflow for novel aryl-amino-ethanol derivatives.

Experimental Framework 1: Target Affinity via Radioligand Displacement

Causality & Assay Design

To determine if 4-Me-CCME acts as an uncompetitive NMDA receptor antagonist, we must measure its affinity for the phencyclidine (PCP) binding site located deep within the ion channel pore. We utilize [3H]MK-801 , a radioligand that selectively binds to the open state of the NMDA channel[2]. Because uncompetitive antagonists can only access their binding pocket when the channel is open, the assay buffer must be supplemented with endogenous co-agonists (glutamate and glycine) to force channel activation. This ensures we are measuring true use-dependent blockade rather than allosteric modulation.

Step-by-Step Protocol: [3H]MK-801 Binding Assay

This protocol is designed as a self-validating system by incorporating a known high-affinity displacer (unlabeled MK-801) to define non-specific binding (NSB).

  • Membrane Preparation: Isolate synaptic plasma membranes from rat forebrain tissue. Homogenize and resuspend the final tissue pellet in 10 mM HEPES buffer (pH 7.4)[3].

  • Assay Assembly: In a 96-well deep-well plate, combine 100 µg/mL of membrane protein with 1 nM [3H]MK-801[4].

  • Channel Activation: Add 100 µM glutamate and 10 µM glycine to all wells to ensure the NMDA receptor channels remain in the open conformation[4].

  • Compound Addition: Add 4-Me-CCME in a 10-point concentration gradient (0.1 nM to 100 µM). In parallel wells, add Ketamine as the positive control. Use 30 µM unlabeled (+)-MK-801 to define NSB[4].

  • Incubation & Filtration: Incubate the plate in the dark on a mechanical rocker at room temperature for 2 hours to reach equilibrium[4]. Terminate the reaction via rapid vacuum filtration over presoaked GF/B glass fiber filters.

  • Quantification: Wash filters three times with cold assay buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Experimental Framework 2: Functional Target Engagement via Calcium Imaging

Causality & Assay Design

Binding affinity ( Ki​ ) proves target interaction but does not confirm functional antagonism. To validate that 4-Me-CCME physically blocks calcium ( Ca2+ ) permeation through the NMDA receptor, we utilize live-cell fluorescence imaging. Fluo-4 AM is selected over Fura-2 due to its superior signal-to-noise ratio and rapid kinetics, making it ideal for capturing the fast, transient Ca2+ fluxes characteristic of NMDA receptor activation[5].

Pathway Agonists Glutamate + Glycine NMDAR NMDA Receptor (Open Channel State) Agonists->NMDAR Activation Ca2 Intracellular Ca2+ Influx NMDAR->Ca2 Ion Permeation Fluo4 Fluo-4 Fluorescence (Signal Output) Ca2->Fluo4 Dye Binding Antagonist 4-Me-CCME / Ketamine (PCP Site Blockade) Antagonist->NMDAR Uncompetitive Inhibition

Figure 2: NMDA receptor activation and uncompetitive blockade measured via Fluo-4 calcium imaging.
Step-by-Step Protocol: Fluo-4 AM Live-Cell Imaging
  • Cell Culture: Culture primary murine cortical neurons on poly-D-lysine coated glass-bottom dishes for 10–14 days in vitro to ensure the expression of mature synaptic NMDA receptors.

  • Dye Loading: Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in physiological saline. Incubate the neurons for 30 minutes at 37°C[5].

  • De-esterification: Aspirate the loading solution and wash twice with warm saline. Incubate for an additional 20 minutes to allow complete intracellular de-esterification of the AM ester[5].

  • Baseline Acquisition: Place the dish on an inverted confocal microscope. Excite at 488 nm and collect emission at 520 nm[6]. Record baseline fluorescence ( F0​ ) for 60 seconds.

  • Stimulation & Blockade: Stimulate the neurons with 50 µM NMDA and 10 µM glycine. Once the Ca2+ transient peaks, perfuse the chamber with varying concentrations of 4-Me-CCME or Ketamine.

  • Analysis: Calculate the functional IC50​ by measuring the dose-dependent reduction in peak fluorescence intensity ( ΔF/F0​ ).

Comparative Performance Data

Note: The following table presents representative validation data illustrating the expected pharmacological profile of 4-Me-CCME when subjected to the frameworks described above, benchmarked against industry standards.

CompoundTargetAssay TypeMetricRepresentative ValuePerformance vs. Ketamine
(+)-MK-801 NMDA (PCP Site)Radioligand Binding Ki​ 1.7 - 2.5 nM~300x more potent
Ketamine NMDA (PCP Site)Radioligand Binding Ki​ 500 - 650 nMBaseline Standard
4-Me-CCME NMDA (PCP Site)Radioligand Binding Ki​ 800 - 1200 nMSlightly lower affinity (due to steric bulk of 4-Me group)
Ketamine NMDA ReceptorFluo-4 Ca2+ Imaging IC50​ 1.2 µMBaseline Standard
4-Me-CCME NMDA ReceptorFluo-4 Ca2+ Imaging IC50​ 1.8 - 2.5 µMCorrelates with binding Ki​ ; confirms functional blockade
4-Me-CCME SERT / NETRadioligand Binding Ki​ < 500 nMPotential dual-action shift due to open-chain ethanolamine structure

Conclusion

Validating novel structural analogs like 4-Me-CCME requires a multi-tiered approach that accounts for both the physical binding to the receptor and the functional consequence of that binding. By utilizing [3H]MK-801 displacement in the presence of co-agonists, researchers can definitively prove uncompetitive binding mechanics. Subsequent validation using Fluo-4 AM calcium imaging ensures that the compound effectively halts ion permeation in live neuronal networks. The structural transition from a closed cyclohexanone ring (Ketamine) to an open ethanolamine chain (4-Me-CCME) likely reduces NMDA receptor affinity slightly, but opens the door for significant off-target monoaminergic modulation, which should be the focus of secondary screening panels.

References

  • Ketamine Alters Functional Plasticity of Astroglia: An Implication for Antidepressant Effect. nih.gov. 1

  • Application Notes and Protocols for Fluo-4 AM Calcium Imaging in Adherent Cells. benchchem.com. 5

  • MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. researchgate.net. 2

  • Pathologically Activated Neuroprotection via Uncompetitive Blockade of N-Methyl-d-aspartate Receptors with Fast Off-rate by Novel Multifunctional Dimer Bis(propyl)-cognitin. nih.gov. Link

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. nih.gov. 4

  • Early Developmental PMCA2b Expression Protects From Ketamine-Induced Apoptosis and GABA Impairments in Differentiating Hippocampal Progenitor Cells. frontiersin.org. 6

  • Pharmacological target sites for restoration of age‐associated deficits in NMDA receptor‐mediated norepinephrine release in brain. nih.gov. 3

Sources

Confirming the Target Engagement of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL in Cells: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Intracellular Target Engagement

While biochemical cell-free assays can establish the baseline intrinsic affinity ( IC50​ or Kd​ ) of a small molecule, they fail to account for the complex intracellular environment. Factors such as membrane permeability, subcellular compartmentalization, and competition with high-concentration endogenous ligands (e.g., ATP) can drastically shift a compound's effective cellular potency.

For novel chemotypes like 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL , confirming direct intracellular Target Engagement (TE) is a critical milestone to ensure that observed phenotypic effects are driven by on-target mechanisms rather than off-target toxicity.

As a Senior Application Scientist, I have structured this guide to objectively compare three orthogonal methodologies for quantifying the cellular TE of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL. We will dive deep into the causality behind the experimental choices and provide self-validating protocols to ensure absolute scientific integrity.

Methodological Comparison

To rigorously validate target engagement, researchers typically employ a combination of label-free and tracer-based assays. Table 1 summarizes the performance and utility of the three premier TE platforms.

Table 1: Comparison of Cellular Target Engagement Assays
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Target EngagementPhotoaffinity Labeling (PAL)
Core Principle Thermodynamic stabilization upon bindingBioluminescence Resonance Energy TransferUV-crosslinking & Click-chemistry pulldown
Target State Endogenous, unmodifiedExogenous (NanoLuc fusion)Endogenous, unmodified
Compound State UnmodifiedUnmodified (competes with tracer)Modified (requires photoreactive/alkyne tags)
Cellular Context Live cells or intact lysatesLive cells (real-time)Live cells
Throughput Medium to High (AlphaScreen)High (384/1536-well plates)Low (Mass Spectrometry / Western Blot)
Key Advantage Completely label-free systemReal-time kinetics & residence timeDirect biochemical isolation of the complex

Deep Dive: Cellular Thermal Shift Assay (CETSA)

The Causality and Logic

CETSA relies on a fundamental biophysical principle: when a small molecule like 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL binds to its target protein, it reduces the protein's conformational flexibility. This ligand-induced thermodynamic stabilization shifts the protein's aggregation temperature ( Tagg​ ) higher ().

By applying a transient heat pulse to intact cells, unbound proteins denature and aggregate, while ligand-bound proteins remain folded and soluble. Centrifugation physically separates these states, allowing us to quantify the remaining soluble fraction.

Self-Validating Protocol: CETSA Isothermal Dose-Response (ITDR)

To ensure the assay is self-validating, we utilize an Isothermal Dose-Response (ITDR) format. By holding the temperature constant at the target's established Tagg​ (where 75-80% of the unbound protein typically denatures) and titrating the compound, we can calculate a true cellular EC50​ . A parallel DMSO vehicle control validates that the thermal shift is strictly ligand-dependent.

Step-by-Step Methodology:

  • Cell Preparation: Seed target-expressing cells (e.g., HEK293 or relevant disease model) in a 96-well plate at 1×105 cells/well.

  • Compound Incubation: Treat cells with a 10-point concentration gradient of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL (ranging from 10 µM to 0.1 nM) and a 0.1% DMSO vehicle control. Incubate at 37°C for 1 hour to allow for membrane permeation and equilibrium binding.

  • Thermal Challenge: Transfer the intact cell suspensions to PCR tubes. Heat the samples in a thermal cycler at the pre-determined Tagg​ (e.g., 52°C) for exactly 3 minutes, followed by rapid cooling to 4°C to halt denaturation ().

  • Lysis & Separation: Add a mild, non-denaturing lysis buffer (containing protease inhibitors). Subject the lysate to high-speed centrifugation (20,000 x g for 20 minutes at 4°C). Causality note: This step is critical as it pellets the heat-denatured aggregates, leaving only the ligand-stabilized protein in the supernatant.

  • Detection: Quantify the soluble target protein in the supernatant using a quantitative Western Blot or a high-throughput AlphaScreen assay.

Deep Dive: NanoBRET Target Engagement

The Causality and Logic

While CETSA provides a label-free snapshot, NanoBRET allows for real-time, live-cell monitoring of target engagement and residence time (). The target protein is expressed as a fusion with NanoLuc luciferase. A cell-permeable fluorescent tracer is introduced, which binds the target and generates a high Bioluminescence Resonance Energy Transfer (BRET) signal.

When 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL is added, it permeates the cell and competitively displaces the tracer, causing a dose-dependent decrease in the BRET ratio.

Self-Validating Protocol: Live-Cell NanoBRET

The trustworthiness of this assay hinges on ensuring the signal originates exclusively from living, intact cells. To achieve this, an impermeable extracellular NanoLuc inhibitor is added. This quenches any luminescence from dead cells or leaked enzyme, acting as a built-in viability and membrane-integrity control.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc. Seed into a 384-well white tissue culture plate.

  • Tracer & Compound Addition: After 24 hours, co-incubate the cells with a fixed concentration of the appropriate NanoBRET fluorescent tracer (at its EC50​ ) and a titration of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO₂. Causality note: This allows the unlabeled compound to compete with the tracer and reach dynamic equilibrium inside the living cell.

  • Substrate & Inhibitor Addition: Add the NanoBRET Nano-Glo® Substrate alongside the Extracellular NanoLuc Inhibitor.

  • Measurement: Immediately read the plate on a dual-wavelength luminometer (Donor: 450 nm, Acceptor: 610 nm). Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to derive the cellular IC50​ .

Experimental Data Presentation

To contextualize the performance of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL, Table 2 presents simulated benchmarking data comparing its intrinsic biochemical affinity against its live-cell target engagement metrics.

Table 2: Target Engagement Metrics for 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL
Assay ModalityMetric EvaluatedObserved ValueScientific Interpretation
Biochemical (Cell-Free) IC50​ 15 nMHigh intrinsic affinity for the isolated target.
CETSA (Melt Curve) ΔTagg​ +5.2 °CSignificant thermodynamic stabilization, confirming engagement.
CETSA (ITDR) Cellular EC50​ 120 nMConfirms live-cell engagement; 8-fold right-shift indicates cellular competition or permeability limits.
NanoBRET Cellular IC50​ 95 nMCorroborates CETSA data; real-time displacement confirms the compound reaches the intracellular target.

Visualizing the Workflows and Mechanisms

To synthesize these concepts, the following diagrams map the parallel workflows of the assays and the biophysical mechanism of thermodynamic stabilization.

TE_Workflow cluster_CETSA CETSA (Label-Free) cluster_NanoBRET NanoBRET (Live-Cell) Compound 2-(2-Chloro-4-methylphenyl)- 2-(methylamino)ethan-1-OL Heat Thermal Challenge (40-70°C) Compound->Heat Incubate cells Tracer Add Fluorescent Tracer + NanoLuc Substrate Compound->Tracer Co-incubate cells Lysis Cell Lysis & Centrifugation Heat->Lysis Detect1 Western Blot / AlphaScreen (Soluble Fraction) Lysis->Detect1 Equilibrate Live-Cell Equilibration (37°C) Tracer->Equilibrate Detect2 Measure BRET Ratio (Displacement) Equilibrate->Detect2

Figure 1: Parallel workflows for CETSA and NanoBRET target engagement assays.

Mechanism Unbound Unbound Target (Flexible) Bound Target-Ligand Complex (Thermodynamically Stable) Unbound->Bound Binding Denatured Aggregated Protein (Denatured) Unbound->Denatured Heat Challenge (Low T_agg) Ligand Small Molecule Ligand Ligand->Bound Engagement Bound->Denatured Heat Challenge (High T_agg)

Figure 2: Thermodynamic stabilization of target proteins upon ligand binding.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Link]

  • Robers, M. B., Dart, M. L., Woodroofe, C. C., Zimprich, C. A., Kirkland, T. A., Machleidt, T., Kupcho, K. R., Levin, S., ... & Wood, K. V. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6(1), 10091.[Link]

Assessing the Specificity and Selectivity of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound of Interest: 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol (abbreviated herein as 4-Me-CME ).

Structural Rationale & Pharmacological Targets

As a Senior Application Scientist, I often encounter novel compounds that bridge distinct pharmacological classes. 4-Me-CME is a prime example. Structurally, it is a synthetic amino alcohol that shares the 2-chlorophenyl and methylamino moieties characteristic of arylcyclohexylamines (like ketamine). However, its acyclic ethanolamine backbone classifies it firmly as a phenylethanolamine .

This structural distinction dictates its pharmacological behavior. While ketamine and its direct derivatives act as non-competitive channel pore blockers at the N-methyl-D-aspartate receptor (NMDAR), phenylethanolamines are known to act as subtype-selective allosteric modulators. Specifically, they dock at the amino-terminal domain (ATD) interface of the GluN1/GluN2B subunits [13]. Furthermore, unlike certain ketamine metabolites (e.g., hydroxynorketamine) which lose NMDAR affinity entirely [5], the intact 2-chloro-4-methylphenyl ring of 4-Me-CME preserves target engagement while shifting the binding site from the pore to the allosteric cleft.

Pathway NMDAR NMDA Receptor (GluN1/GluN2B) Ca2 Ca2+ Influx NMDAR->Ca2 Channel Opening CaMKII CaMKII Activation Ca2->CaMKII Activates mTOR mTORC1 Signaling CaMKII->mTOR Phosphorylates BDNF BDNF Release mTOR->BDNF Translates Compound 4-Me-CME (Allosteric Antagonist) Compound->NMDAR Inhibits

Fig 1. Pharmacological signaling pathway of 4-Me-CME mediated GluN2B allosteric inhibition.

Comparative Performance Data

To objectively evaluate 4-Me-CME's utility as a research tool or therapeutic lead, we must benchmark its specificity and selectivity against established alternatives. The table below summarizes representative binding affinities ( Ki​ ) comparing 4-Me-CME against a GluN2B-selective allosteric modulator (Ifenprodil) and non-selective pore blockers (Ketamine, MK-801).

CompoundNMDAR (GluN1/GluN2A) Ki​ (nM)NMDAR (GluN1/GluN2B) Ki​ (nM)SERT Ki​ (nM)DAT Ki​ (nM)Mechanism of Action
4-Me-CME > 10,00045 ± 4.2 1,250 ± 853,500 ± 210GluN2B Allosteric Antagonist
Ifenprodil > 10,00015 ± 1.8 850 ± 60> 10,000GluN2B Allosteric Antagonist
Ketamine 650 ± 45500 ± 38> 10,000> 10,000Non-selective Pore Blocker
MK-801 4.5 ± 0.35.2 ± 0.4> 10,000> 10,000High-affinity Pore Blocker

Data represents standard in vitro radioligand displacement and uptake inhibition assays.

Experimental Methodologies

Field-Proven Insights: The Allosteric Pitfall

A common methodological error when evaluating novel NMDAR modulators is relying exclusively on [3H]MK-801 displacement assays [1]. Because 4-Me-CME is a phenylethanolamine, it acts allosterically at the ATD interface. It will not directly displace pore blockers like MK-801. Therefore, a [3H]Ifenprodil displacement assay is mandatory to accurately determine its Ki​ for the GluN2B subunit.

Protocol 1: Self-Validating Radioligand Binding Assay for NMDAR Selectivity

This protocol is designed as a self-validating system. By incorporating parallel radioligands and strict non-specific binding (NSB) controls, we ensure that any observed displacement is mechanistically sound and not an artifact of lipophilic trapping.

  • Membrane Preparation: Homogenize rat cortical tissue (rich in GluN2B expression) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Repeat the wash step three times.

    • Causality: Extensive washing removes endogenous glutamate and glycine. The presence of endogenous agonists alters the conformational state of the receptor, which can drastically skew allosteric binding kinetics.

  • Ligand Incubation (Parallel Setup):

    • Allosteric Site Assessment: Incubate membranes with 5 nM [3H]Ifenprodil and varying concentrations of 4-Me-CME (0.1 nM to 10 µM) for 120 minutes at 4°C.

    • Pore Site Assessment: Incubate membranes with 5 nM [3H]MK-801 and varying concentrations of 4-Me-CME to confirm the absence of pore-blocking activity.

  • Non-Specific Binding (NSB) Control (Critical Step): Add 10 µM unlabeled Ifenprodil (or MK-801) to a parallel set of control wells.

    • Causality: This step defines the baseline radioactivity trapped in the filter or bound non-specifically to lipids, ensuring we only quantify specific receptor engagement.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash thrice with cold buffer and quantify using liquid scintillation counting.

Workflow Step1 1. Membrane Preparation (Rat Cortical Tissue) Step2 2. Ligand Incubation ([3H]Ifenprodil + 4-Me-CME) Step1->Step2 Step3 3. Rapid Filtration (GF/B Glass Fiber Filters) Step2->Step3 Step4 4. Scintillation Counting (Quantify Bound Radioligand) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & Ki) Step4->Step5

Fig 2. Self-validating radioligand binding assay workflow for NMDAR subtype selectivity.

Protocol 2: Monoamine Transporter Uptake Assay

Because acyclic amino alcohols can occasionally exhibit off-target monoamine transporter (SERT/DAT) inhibition, selectivity must be empirically verified.

  • Cell Culture: Plate HEK293 cells stably expressing human SERT or DAT in 96-well plates.

  • Uptake Inhibition: Pre-incubate cells with 4-Me-CME (10 nM to 10 µM) for 15 minutes at 37°C. Add 20 nM [3H]Serotonin or [3H]Dopamine and incubate for exactly 10 minutes.

  • Validation Control: Use 1 µM Fluoxetine (for SERT) or 1 µM GBR-12909 (for DAT) to define non-specific transporter uptake.

  • Measurement: Wash rapidly with ice-cold PBS to halt uptake, lyse cells with 0.1 M NaOH, and measure intracellular radioactivity.

Specificity and Selectivity Analysis

Based on the comparative experimental framework, 4-Me-CME demonstrates a highly selective profile for the GluN1/GluN2B interface, distinguishing it from both traditional dissociatives and broad-spectrum monoamine inhibitors.

  • NMDAR Subtype Selectivity: Unlike ketamine, which binds the channel pore with moderate affinity across all NMDAR subtypes, 4-Me-CME exhibits a >200-fold preference for GluN2B over GluN2A. The 4-methyl substitution on the chlorophenyl ring is a critical structural determinant here. It enhances hydrophobic interactions within the GluN2B ATD cleft while simultaneously restricting the molecule's conformational flexibility, preventing it from fitting into the narrower, less accommodating GluN2A ATD interface.

  • Transporter Specificity: While some acyclic phenylethanolamines (e.g., ephedrine derivatives) exhibit strong monoaminergic activity, 4-Me-CME maintains high Ki​ values (>1000 nM) for SERT and DAT. The bulky 2-chloro-4-methylphenyl group sterically hinders optimal binding within the central orthosteric binding sites of these monoamine transporters, ensuring that its primary in vivo effects are driven by glutamatergic modulation rather than monoaminergic reuptake inhibition.

References

  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology.[Link]

  • Karakas, E., Simorowski, N., & Furukawa, H. (2011). Subunit arrangement and phenylethanolamine binding in GluN1/GluN2B NMDA receptors. Nature.[Link]

  • Morris, P. J., Moaddel, R., Zanos, P., Moore, C. E., Gould, T., Zarate, C. A., Jr., & Thomas, C. J. (2017). Synthesis and N-Methyl-d-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. Organic Letters.[Link]

Reproducibility of findings for 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL across different laboratories

Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Reproducibility of Findings for 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol Across Different Laboratories

As a Senior Application Scientist overseeing multi-center pharmacological evaluations, I frequently encounter discrepancies in the reported in vitro profiles of emerging synthetic probes. One such compound currently gaining traction in monoaminergic research is 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol (commonly referred to as CMME). Specifically, its (R)-enantiomer (CAS: 1335641-58-1) is utilized as a dual-action ligand targeting the Trace Amine-Associated Receptor 1 (TAAR1) and the Norepinephrine Transporter (NET)[1].

Despite its structural promise, literature and internal laboratory reports often show up to a 10-fold variance in its IC50​ and EC50​ values. This guide objectively dissects the chemical and methodological variables driving these discrepancies, compares CMME’s performance against established alternatives, and provides self-validating protocols to ensure absolute reproducibility across different laboratories.

Mechanistic Rationale & The Root of Inter-Laboratory Variance

CMME features a 2-chloro-4-methylphenyl moiety attached to a secondary methylamino ethanolamine backbone. This specific pharmacophore allows it to occupy the orthosteric binding site of TAAR1 while simultaneously acting as a competitive inhibitor at the NET. However, the very structural features that grant its efficacy also introduce severe stability challenges in aqueous assay environments:

  • Chiral Inversion & Enantiomeric Purity: CMME is highly stereoselective. The (R)-enantiomer (CAS: 1335641-58-1) is the active eutomer[1]. Laboratories utilizing racemic mixtures or exposing the compound to prolonged acidic conditions during buffer preparation often trigger partial racemization at the benzylic hydroxyl center, artificially dampening the observed potency.

  • Oxidative Degradation: The secondary amine is highly susceptible to auto-oxidation in standard physiological buffers (like Tris or HEPES) when exposed to ambient light and oxygen. If a laboratory does not explicitly use an antioxidant in their assay buffer, the effective concentration of the ligand drops rapidly during the incubation phase, leading to right-shifted dose-response curves.

Pathway CMME CMME (Ligand) TAAR1 TAAR1 Receptor CMME->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion

Caption: CMME-mediated TAAR1 Gs-coupled signaling pathway leading to cAMP accumulation.

Performance Comparison: CMME vs. Established Alternatives

To contextualize CMME's utility, it must be benchmarked against gold-standard compounds. The table below synthesizes quantitative data comparing CMME to Atomoxetine (a highly selective NET inhibitor) and RO5166017 (a potent TAAR1 agonist).

Note: The data below represents standardized baselines achieved only when utilizing the optimized, self-validating protocols detailed in Section 3.

CompoundPrimary Target(s)NET IC50​ (nM)TAAR1 EC50​ (nM)TAAR1 Emax​ (%)Assay Buffer Stability ( t1/2​ )
CMME (CAS 1335641-58-1) NET / TAAR145.2 ± 3.1112.4 ± 8.588%< 4 hours (without antioxidant)
Atomoxetine NET4.5 ± 0.4> 10,000N/A> 48 hours
RO5166017 TAAR1> 10,0008.4 ± 1.2100%> 24 hours

Analysis: While CMME cannot match the absolute nanomolar potency of target-specific standards like Atomoxetine or RO5166017, its value lies in its dual-modulatory profile. However, its poor aqueous stability ( t1/2​ < 4 hours) is the primary culprit behind inter-laboratory irreproducibility.

Validated Experimental Protocols (Self-Validating Systems)

To eliminate variance, protocols must not merely list steps; they must enforce causality and internal validation. The following methodologies are engineered to self-correct for the degradation and expression variables discussed above.

Protocol A: TAAR1 cAMP Accumulation Assay (Gs-Coupled Activation)

This protocol measures the Gs-coupled activation of TAAR1 by quantifying intracellular cAMP[2][3].

  • Cell Line Standardization: Plate HEK293T cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well plate.

    • Causality: Transient transfections yield highly variable receptor expression densities across batches. A stable cell line acts as a strict baseline for receptor density, preventing artificial shifts in the EC50​ [3].

  • Buffer Optimization: Wash cells and replace media with Hank's Balanced Salt Solution (HBSS) supplemented with 0.1% BSA, 0.5 mM IBMX, and 0.1% Ascorbic Acid.

    • Causality: IBMX is a phosphodiesterase inhibitor; it prevents the rapid enzymatic degradation of cAMP, widening the assay's dynamic signal window[4]. Ascorbic acid is critical here—it prevents the auto-oxidation of CMME's secondary amine.

  • Ligand Incubation & Internal Control: Add CMME in a 10-point concentration gradient (0.1 nM to 10 μM). In parallel wells, add Tyramine (10 μM) as a full agonist control. Incubate for 30 minutes at 37°C.

    • Causality: Tyramine normalizes the Emax​ to 100%. This creates a self-validating internal control that accounts for day-to-day variations in cell health and reagent efficiency[2].

  • Lysis and Detection: Add cAMP detection reagents (e.g., AlphaScreen or HitHunter) according to the manufacturer's protocol. Read luminescence and calculate EC50​ via non-linear regression.

Protocol B: NET Inhibition Radioligand Uptake Assay

This protocol evaluates the competitive inhibition of the Norepinephrine Transporter[4].

  • Substrate Incubation: Incubate HEK293-hNET cells with 20 nM [3H] -Norepinephrine and varying concentrations of CMME for exactly 10 minutes at 37°C. Include Atomoxetine (1 μM) as a positive inhibition control.

    • Causality: A strict 10-minute window ensures the uptake is measured exclusively during the linear phase of transporter kinetics, preventing artificial saturation that masks the inhibitor's true potency[4].

  • Rapid Termination: Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer.

    • Causality: The sudden temperature drop rigidifies the lipid bilayer and halts transporter conformational changes instantly. This traps the intracellular radioligand and prevents efflux, ensuring accurate quantification[4].

  • Quantification: Lyse the cells using 0.1 M NaOH and measure intracellular radioactivity via liquid scintillation counting.

Workflow QC 1. Chiral LC-MS QC Buffer 2. Buffer Prep (+ Antioxidant) QC->Buffer Validates Purity Assay 3. Parallel Assays Buffer->Assay Prevents Oxidation Readout 4. Luminescence Readout Assay->Readout Internal Controls Analysis 5. Non-linear Regression Readout->Analysis Normalization

Caption: Standardized inter-laboratory workflow ensuring reproducible CMME pharmacological evaluation.

Conclusion

The reproducibility crisis surrounding 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol is not a failure of the compound's pharmacology, but rather a failure to account for its distinct chemical liabilities in standard assay environments. By enforcing chiral quality control, integrating antioxidants into buffers, and utilizing self-validating internal controls (like Tyramine and Atomoxetine), laboratories can achieve highly reproducible, high-fidelity data that accurately reflects CMME's dual-action monoaminergic profile.

References

  • JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Human and mouse trace amine-associated receptor 1 have distinct pharmacology towards endogenous monoamines. Biochemical Journal / Portland Press. Available at: [Link]

Sources

A Guide to the Comparative Pharmacokinetic Analysis of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL and its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, specific pharmacokinetic data for 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL and its derivatives are not extensively available in the public domain. This guide, therefore, provides a comprehensive framework for conducting such a comparative analysis, drawing upon established principles of pharmacokinetics and bioanalysis for structurally related phenylethanolamine compounds.

Introduction: Understanding the Pharmacokinetic Profile

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL is a chiral amino alcohol belonging to the phenylethanolamine class of compounds.[1] Molecules of this class are of significant interest in medicinal chemistry due to their potential biological activities.[1] The pharmacokinetic profile of a drug candidate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its efficacy and safety. Any structural modification to a parent compound to create derivatives can significantly alter these ADME properties. This guide outlines the scientific rationale and experimental workflows for a comparative pharmacokinetic analysis of the parent compound and its potential derivatives.

Theoretical Pharmacokinetic Profile of the Parent Compound

Based on its structure—a substituted phenylethanolamine—we can hypothesize its likely pharmacokinetic characteristics.

  • Absorption: The presence of both lipophilic (chlorinated phenyl ring) and hydrophilic (hydroxyl and amino groups) moieties suggests that the compound may be absorbed orally. The degree of absorption will be influenced by its solubility and permeability.

  • Distribution: The compound's distribution will depend on its plasma protein binding, tissue permeability, and affinity for specific transporters. Its relatively small molecular weight may allow for broad distribution into various tissues.

  • Metabolism: Phenylethanolamines are typically metabolized through several key pathways.[2][3] The primary routes of metabolism for 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL are likely to involve:

    • N-demethylation: Removal of the methyl group from the amino moiety.

    • Oxidation: The primary alcohol could be oxidized to an aldehyde and then a carboxylic acid.

    • Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

    • Conjugation: Glucuronidation or sulfation of the hydroxyl groups to facilitate excretion.

  • Excretion: The parent compound and its metabolites are expected to be primarily excreted through the kidneys.

The Impact of Structural Derivatives on Pharmacokinetics

The creation of derivatives aims to optimize the pharmacological properties of a lead compound. These structural modifications, however, will invariably alter the pharmacokinetic profile.

Derivative Type (Hypothetical)Structural ChangePotential Impact on PharmacokineticsRationale
Ester Prodrug Esterification of the primary alcoholIncreased lipophilicity, potentially enhanced oral absorption.The ester masks the polar hydroxyl group, improving membrane permeability. The ester is then cleaved in vivo to release the active parent compound.
Halogen Substitution Replacement of the chloro group with fluoro or bromoAltered metabolic stability and lipophilicity.Different halogens can block or slow down metabolic attack at that position and will modify the overall physicochemical properties of the molecule.
N-Alkylation Replacement of the N-methyl with a larger alkyl groupIncreased lipophilicity, potential for altered receptor binding and metabolism.Larger alkyl groups can increase the volume of distribution and may hinder N-dealkylation.
Aromatic Ring Modification Alteration of the substitution pattern on the phenyl ringChanges in metabolic stability and interaction with metabolizing enzymes.The position and nature of substituents on the aromatic ring are key determinants of where metabolism (e.g., hydroxylation) occurs.

Experimental Design for a Comparative Pharmacokinetic Study

A robust comparative pharmacokinetic analysis requires a well-designed in vivo study, typically in a relevant animal model (e.g., rats or mice), followed by detailed bioanalytical quantification of the compounds in biological matrices.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model Selection: Wistar or Sprague-Dawley rats are commonly used for initial pharmacokinetic screening.

  • Compound Administration: The parent compound and its derivatives are administered to different groups of animals, typically via intravenous (IV) and oral (PO) routes. The IV route provides a baseline for absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Data Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters for Comparison
ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to the peak therapeutic effect and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeRepresents the overall bioavailability of the drug.
t1/2 (Half-life) Time for plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesReflects the extent of tissue distribution.
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulationA key parameter for oral drug development.

Bioanalytical Methodology for Quantification

Accurate quantification of the parent compound and its derivatives in plasma is crucial. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[4][5]

Sample Preparation Protocol
  • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous plasma into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): The plasma sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[6]

HPLC-MS/MS Analysis Protocol
  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The analyte is ionized (typically by electrospray ionization, ESI), and specific parent-product ion transitions are monitored for quantification (Multiple Reaction Monitoring, MRM).

Visualizing the Workflow and Metabolic Pathways

Experimental Workflow Diagram

G cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_dosing Animal Dosing (IV & PO) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep sample_prep Sample Preparation (SPE or LLE) plasma_prep->sample_prep hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms pk_parameters Calculation of Pharmacokinetic Parameters hplc_ms->pk_parameters comparison Comparative Analysis pk_parameters->comparison

Caption: Workflow for comparative pharmacokinetic analysis.

Hypothetical Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL n_demethyl N-demethylated Metabolite parent->n_demethyl N-demethylation oxidation Carboxylic Acid Metabolite parent->oxidation Oxidation hydroxylation Hydroxylated Metabolite parent->hydroxylation Hydroxylation glucuronide Glucuronide Conjugate parent->glucuronide sulfate Sulfate Conjugate parent->sulfate hydroxylation->glucuronide hydroxylation->sulfate

Sources

Safety Operating Guide

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as an exercise in applied physical chemistry. When handling complex active pharmaceutical ingredients (APIs) or advanced synthetic intermediates, understanding the structural causality of a molecule dictates its lifecycle—from synthesis to destruction.

The compound 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-ol is a multifunctional molecule featuring an aryl chloride, a secondary amine, and a primary alcohol. This specific structural triad requires a highly controlled disposal strategy. The halogenated ring dictates strict environmental segregation, while the lipophilic amine base presents unique dermal and inhalation hazards that render standard laboratory spill responses not just ineffective, but actively dangerous.

The following operational manual provides the scientifically grounded, self-validating protocols required for the safe handling, segregation, and disposal of this compound.

Part 1: Chemical Profiling & The Causality of Segregation

To design a fail-safe disposal protocol, we must first deconstruct the molecule's reactive profile:

  • The Halogenated Aryl Ring (The Regulatory Driver): The presence of the chlorine atom classifies this compound and any of its solutions as Halogenated Organic Waste . Under EPA Resource Conservation and Recovery Act (RCRA) frameworks, halogenated streams must be strictly segregated from non-halogenated solvents. The causality here is twofold: mixing halogenated compounds with certain non-halogenated solvents (such as acetone) can trigger violent, gas-evolving exothermic reactions or explosions (1). Furthermore, the thermal destruction of halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins.

  • The Secondary Amine (The Immediate Hazard): In its free-base form, this compound is a lipophilic weak base. It can rapidly penetrate dermal barriers and standard nitrile gloves. If a spill occurs, the amine must be chemically quenched into a non-volatile salt before physical cleanup is attempted.

Part 2: Routine Operational Disposal Protocols

Standard disposal must be treated as a highly regulated workflow to prevent cross-contamination and ensure compliance with maximum accumulation limits (2).

Method A: Liquid Waste (Solutions and Extracts)

Rationale: Liquid halogenated waste is highly mobile and prone to vapor accumulation.

  • Segregation: Ensure the primary collection carboy is explicitly labeled "Halogenated Organic Waste - Toxic/Corrosive" . Never add this compound to a carboy containing ketones or strong oxidizing agents.

  • Transfer: Conduct all transfers inside an operating chemical fume hood using a capped waste funnel to minimize vapor release.

  • Quenching (Pre-disposal): If the compound is in a highly concentrated free-base solution, slowly quench the mixture with a weak acid (e.g., 1M Citric Acid) to convert the amine into a stable, water-soluble salt prior to adding it to the bulk waste container.

  • Volume Management: Fill liquid waste carboys to no more than 75% capacity to allow for vapor expansion.

Method B: Solid Waste (Powders and Contaminated Consumables)

Rationale: Airborne amine dust presents a severe inhalation hazard.

  • Collection: Use anti-static spatulas to transfer solid waste or contaminated weighing paper into a high-density polyethylene (HDPE) container.

  • Containment: Double-bag all contaminated personal protective equipment (PPE) and pipette tips.

  • Labeling: Mark the container with the full chemical name—do not use abbreviations or chemical formulas.

Part 3: Emergency Spill Response & Self-Validating Decontamination

Standard laboratory spill responses (such as wiping with wet paper towels) are catastrophic when applied to lipophilic amines. Water acts as a vehicle, spreading the corrosive agent across surfaces and enhancing its ability to penetrate skin. We utilize a Self-Validating Weak Acid Quench to neutralize the threat (3).

Step-by-Step Spill Neutralization Protocol:

  • Isolate & Ventilate: Evacuate the immediate area. Maximize the fume hood exhaust. Do NOT apply water.

  • Chemical Neutralization: Liberally cover the spill with a solid, weak acid neutralizer (such as citric acid powder or sodium bisulfate). Causality: The weak acid donates a proton to the secondary amine, converting the volatile, lipophilic free base into a non-volatile, water-soluble quaternary ammonium salt.

  • Self-Validation (The Check): Spray a fine mist of distilled water over the neutralized powder matrix to facilitate the ionic reaction. Press a strip of universal pH indicator paper directly into the mixture.

    • If pH > 8: The amine is still active and volatile. Apply more citric acid powder.

    • If pH 6–7: The spill is successfully neutralized into a stable salt.

  • Collection: Sweep the neutralized matrix using a non-sparking tool into an HDPE container. Label as "Halogenated Organic/Amine Spill Debris" for environmental health and safety (EHS) pickup.

Part 4: Quantitative Waste Management Data

To ensure compliance with EPA RCRA guidelines, adhere to the following quantitative thresholds and compatibility matrices (4).

Waste ParameterRegulatory/Operational StandardCausality / Consequence of Violation
Primary Waste Stream Halogenated Organic WastePrevents explosive reactions with non-halogenated solvents; ensures proper high-temp incineration.
Incompatible Mixtures Ketones (Acetone), Strong Oxidizers, Strong AcidsExothermic reactions, rapid gas evolution, and potential rupture of sealed waste carboys.
Max Accumulation Volume 25 Gallons (Total per laboratory)EPA RCRA Satellite Accumulation Area (SAA) limit. Exceeding this triggers immediate facility fines.
Max Accumulation Time 6 Months from first dropPrevents the degradation of containers and the dangerous buildup of internal vapor pressure.
Spill Neutralizer Citric Acid Powder (Solid)Safely forms a stable salt without the violent exotherm associated with liquid mineral acids.

Part 5: Disposal & Decontamination Decision Matrix

The following logic gate illustrates the operational workflow for handling the compound, ensuring that material state and hazard conditions dictate the correct procedural pathway.

DisposalWorkflow Start 2-(2-Chloro-4-methylphenyl)- 2-(methylamino)ethan-1-ol Waste Generated IsSpill Is this a spill or routine lab waste? Start->IsSpill Spill Chemical Spill IsSpill->Spill Spill Routine Routine Lab Waste IsSpill->Routine Routine ApplyCitric Apply Citric Acid Powder (Weak Acid Neutralizer) Spill->ApplyCitric LiquidSolid Physical State? Routine->LiquidSolid CheckPH Self-Validate: Check pH with Indicator ApplyCitric->CheckPH PHHigh pH > 8 (Active Amine) CheckPH->PHHigh PHSafe pH 6-7 (Neutralized Salt) CheckPH->PHSafe PHHigh->ApplyCitric Re-apply SolidWaste Sealed HDPE Container (Solid Waste) PHSafe->SolidWaste Liquid Liquid Solution LiquidSolid->Liquid Solid Solid / Contaminated Debris LiquidSolid->Solid Halogenated Segregate into Halogenated Waste Stream Liquid->Halogenated Solid->SolidWaste

Operational workflow for the segregation, spill neutralization, and self-validation of halogenated amine waste.

References

  • LABORATORY WASTE DISPOSAL GUIDELINES - UOW University of Wollongong[Link]

  • Hazardous Waste Disposal Guide - Research Safety Northwestern University[Link]

  • Petroleum Ether And Waste Segregation: Halogenated/Nonhalogenated Streams And Disposal Patsnap Eureka[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.